14-Benzoylmesaconine-8-palmitate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H39NO9 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol |
InChI |
InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3/t10-,11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22-,23?,24-/m1/s1 |
InChI Key |
GQRPJUIKGLHLLN-ZRCUZHKGSA-N |
Isomeric SMILES |
CN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the methodologies and data interpretation required for the structural elucidation of the novel diterpenoid alkaloid, 14-Benzoylmesaconine-8-palmitate. This document details the predicted molecular structure and the requisite experimental protocols, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its constitution. The information is presented to guide researchers in the isolation, characterization, and subsequent development of this compound.
Predicted Chemical Structure
This compound is a derivative of benzoylmesaconine (B1261751), a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] The proposed structure involves the esterification of the hydroxyl group at the C-8 position of the benzoylmesaconine core with palmitic acid, a 16-carbon saturated fatty acid.[2] The benzoyl group is located at the C-14 position.
Molecular Formula: C₄₇H₆₇NO₁₁
Molecular Weight: 826.0 g/mol
Proposed Experimental Workflow for Structure Elucidaion
The following workflow outlines the key steps for the isolation and structural confirmation of this compound.
Mass Spectrometry Analysis
High-resolution mass spectrometry is crucial for determining the elemental composition and identifying key structural fragments.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Ionization Mode: Positive ion mode is typically used for alkaloids due to the presence of a basic nitrogen atom.
-
Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-1500. Tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion to obtain fragmentation data.
Predicted Mass Spectrometry Data:
| Parameter | Predicted Value |
| Molecular Formula | C₄₇H₆₇NO₁₁ |
| Exact Mass | 825.4718 |
| [M+H]⁺ (Monoisotopic) | 826.4796 |
| Key MS/MS Fragments (m/z) | 588.2911 ([M+H - Palmitic acid]⁺), 239.2373 ([Palmitic acid - H₂O+H]⁺), 105.0335 ([Benzoyl]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of the molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required for a complete structural assignment.
Experimental Protocol:
-
Instrumentation: A 500 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄.
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments.
-
Predicted ¹H and ¹³C NMR Data:
The presence of the palmitoyl (B13399708) group at C-8 is expected to cause a significant downfield shift of the H-8 proton signal compared to the parent compound, benzoylmesaconine.
Table 1: Predicted Key ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key HMBC Correlations |
| H-8 | ~4.9 - 5.1 | m | C-7, C-9, C-15, C-1' (Palmitoyl) |
| H-14 | ~4.8 - 5.0 | d | C-1, C-8, C-13, C=O (Benzoyl) |
| Aromatic (Benzoyl) | 7.4 - 8.1 | m | C-14, C=O (Benzoyl) |
| -OCH₃ | 3.2 - 3.4 | s | Respective carbons |
| Terminal CH₃ (Palm) | ~0.88 | t | C-15' (Palmitoyl) |
Table 2: Predicted Key ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
| Carbon Assignment | Predicted δ (ppm) |
| C-8 | ~75 - 78 |
| C-14 | ~78 - 80 |
| C=O (Palmitoyl) | ~173 |
| C=O (Benzoyl) | ~166 |
| Aromatic (Benzoyl) | 128 - 134 |
| Aliphatic (Palmitoyl) | 14 - 35 |
Logical Structure Determination Pathway
The following diagram illustrates the logical flow of information from spectroscopic data to the final confirmed structure.
Conclusion
The structural elucidation of this compound requires a systematic application of modern spectroscopic techniques. The protocols and predicted data outlined in this guide provide a robust framework for researchers to confirm the structure of this novel compound. Accurate structural determination is a critical first step for further investigation into its biological activity and potential as a therapeutic agent.
References
An In-depth Technical Guide on the Biological Activity of 14-Benzoylmesaconine-8-palmitate and Related Aconitum Alkaloids
Disclaimer: Direct scientific literature on "14-Benzoylmesaconine-8-palmitate" is not available. This guide provides a detailed overview of the biological activities of its parent compounds, benzoylmesaconine (B1261751) and mesaconine (B8520833), to infer its potential pharmacological profile. The addition of a palmitate ester at the C-8 position would likely increase the lipophilicity of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties, but the core biological activities are expected to be primarily dictated by the benzoylmesaconine moiety.
This technical whitepaper is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of Aconitum alkaloids.
Executive Summary
Aconitum alkaloids, a class of diterpenoid compounds isolated from the Aconitum genus, are known for their potent biological activities, ranging from high toxicity to significant therapeutic effects. This guide focuses on the biological activities of benzoylmesaconine and mesaconine, key derivatives of more complex and toxic Aconitum alkaloids. These compounds have demonstrated notable anti-inflammatory and analgesic properties. Their primary mechanism of action involves the modulation of voltage-gated ion channels and interference with key inflammatory signaling pathways. This document provides a comprehensive overview of their biological effects, quantitative data on their activity, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Biological Activities
The primary biological activities of benzoylmesaconine and mesaconine are centered around their anti-inflammatory and analgesic effects. These properties are attributed to their ability to interact with cellular signaling cascades and ion channels.
Anti-inflammatory Activity
Benzoylmesaconine has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have demonstrated its ability to suppress the expression of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This inhibition occurs at the transcriptional level and is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]
Analgesic Activity
Both benzoylmesaconine and mesaconine exhibit analgesic properties. Benzoylmesaconine has been shown to be effective in animal models of pain.[3] The analgesic action of mesaconitine, a closely related precursor, is understood to be mediated through the central nervous system, specifically involving the catecholaminergic system, with a particular emphasis on the noradrenergic system.[4] It does not appear to interact with opiate receptors to elicit its analgesic effect.[4]
Ion Channel Modulation
Aconitum alkaloids are well-known modulators of voltage-gated ion channels, which is the primary mechanism behind their toxicity and some of their pharmacological effects. While specific data for benzoylmesaconine and mesaconine is limited, the class of compounds is known to interact with voltage-gated sodium and calcium channels. This interaction can lead to alterations in neuronal excitability and cardiac function.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of benzoylmesaconine and related Aconitum alkaloids.
Table 1: Anti-inflammatory Activity of Benzoylmesaconine
| Parameter | Cell Line | Stimulant | Concentration (µM) | % Inhibition | Reference |
| TNF-α Production | RAW264.7 | LPS | 160 | >50% | [1][2] |
| IL-1β Production | RAW264.7 | LPS | 160 | >50% | [1][2] |
| IL-6 Production | RAW264.7 | LPS | 160 | >50% | [1][2] |
| NO Production | RAW264.7 | LPS | 160 | Significant | [1][2] |
| ROS Production | RAW264.7 | LPS | 160 | Significant | [1][2] |
Table 2: Analgesic Activity of Benzoylmesaconine
| Animal Model | Assay | Dose (mg/kg, p.o.) | Effect | Reference |
| Mice | Acetic Acid-Induced Writhing | 10 | Significant depression of writhing | [3] |
| Rats | Repeated Cold Stress (Paw Pressure) | 30 | Significant increase in pain threshold | [3] |
Table 3: Toxicity of Related Aconitum Alkaloids
| Compound | Animal | Route | LD50 (mg/kg) | Reference |
| Aconitine | Mice | Oral | 1.0 | Aconitine - Wikipedia |
| Aconitine | Mice | IV | 0.1 | Aconitine - Wikipedia |
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathways
Benzoylmesaconine mediates its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Benzoylmesaconine inhibits the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[1][2]
-
MAPK Pathway: The MAPK pathway, involving kinases such as JNK, p38, and ERK, is also activated by LPS and contributes to the inflammatory response. Benzoylmesaconine has been shown to suppress the phosphorylation of these key MAPK proteins.[1][2]
Experimental Workflows
The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of a compound like benzoylmesaconine in vitro.
Experimental Protocols
In Vitro Anti-inflammatory Assay
This protocol is based on methodologies used to assess the anti-inflammatory effects of benzoylmesaconine in RAW264.7 macrophages.[1][2]
5.1.1 Cell Culture and Treatment:
-
RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are then pre-treated with various concentrations of benzoylmesaconine for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
5.1.2 Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.
5.1.3 Western Blot Analysis:
-
After treatment, cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of IκBα, p65, JNK, p38, and ERK, as well as β-actin as a loading control.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)
This protocol is a standard method for evaluating the peripheral analgesic activity of a compound.[3]
-
Animals: Male ICR mice are used.
-
Procedure:
-
Mice are divided into control and treatment groups.
-
The treatment group receives an oral administration of benzoylmesaconine (e.g., 10 mg/kg).
-
The control group receives the vehicle.
-
After a set period (e.g., 60 minutes), each mouse is intraperitoneally injected with a 0.6% acetic acid solution.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treatment group compared to the control group.
Patch-Clamp Electrophysiology for Ion Channel Analysis
This is a generalized protocol for assessing the effects of a compound on voltage-gated sodium channels in a heterologous expression system.[5]
-
Cell Line: A cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells expressing NaV1.7) is used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Cells are held at a holding potential where the channels are in a closed state (e.g., -100 mV).
-
Voltage protocols are applied to elicit channel opening and inactivation. A typical protocol involves a depolarizing step to a potential that maximally activates the channels (e.g., -10 mV).
-
The compound of interest is applied to the external solution at various concentrations.
-
-
Data Analysis: The effects of the compound on channel kinetics (activation, inactivation, recovery from inactivation) and current amplitude are measured and analyzed to determine parameters such as IC50.
Conclusion
Benzoylmesaconine and mesaconine, as derivatives of Aconitum alkaloids, exhibit promising anti-inflammatory and analgesic properties with a potentially better safety profile than their parent compounds. Their mechanisms of action involve the modulation of key inflammatory signaling pathways, namely NF-κB and MAPK, and likely involve interactions with voltage-gated ion channels. The addition of a palmitate ester to the benzoylmesaconine structure, as in "this compound," is anticipated to enhance its lipophilicity, which may influence its pharmacokinetic profile. Further research is warranted to fully characterize the biological activities and therapeutic potential of this specific derivative. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this class of compounds.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
Unraveling the Molecular intricate dance: A Technical Guide to the Hypothesized Mechanism of Action of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a hypothesized mechanism of action for 14-Benzoylmesaconine-8-palmitate based on the known biological activities of its constituent molecules: benzoylmesaconine (B1261751) and palmitic acid (palmitate). Direct experimental evidence for the mechanism of the complete compound is not currently available in the public domain. This guide is intended to provide a scientifically grounded framework for future research and development.
Executive Summary
This compound is a lipo-alkaloid, a chemical entity that combines a diterpenoid alkaloid core (14-Benzoylmesaconine) with a fatty acid (palmitic acid). This conjugation is anticipated to modulate the pharmacological profile of the parent alkaloid, potentially enhancing its therapeutic properties while mitigating toxicity. Benzoylmesaconine, a monoester diterpenoid alkaloid derived from Aconitum species, has demonstrated significant anti-inflammatory and analgesic properties. Its mechanism is primarily attributed to the suppression of key inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Palmitate, a ubiquitous saturated fatty acid, exhibits a more complex, context-dependent biological role. It can act as a pro-inflammatory mediator, activating pathways such as NF-κB and c-Jun N-terminal kinase (JNK), but is also critically involved in cellular metabolism and signaling, including the PI3K/Akt/mTOR pathway.
This technical guide synthesizes the available preclinical data on benzoylmesaconine and palmitate to propose a putative mechanism of action for this compound. We will delve into the specific signaling pathways, present available quantitative data, provide detailed experimental protocols for investigating these mechanisms, and visualize the molecular interactions through signaling pathway diagrams.
The Constituent Molecules: A Tale of Two Moieties
Benzoylmesaconine: The Anti-inflammatory Alkaloid
Benzoylmesaconine is a less toxic derivative of the highly potent aconitine (B1665448) alkaloids. Its primary therapeutic potential lies in its anti-inflammatory and analgesic effects.
Anti-inflammatory Mechanism:
Benzoylmesaconine exerts its anti-inflammatory effects by potently inhibiting the NF-κB and MAPK signaling pathways. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, benzoylmesaconine has been shown to:
-
Reduce Pro-inflammatory Cytokine Production: Significantly decrease the secretion of key inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α)[1][2].
-
Inhibit Inflammatory Mediators: Suppress the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS)[2][3]. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].
-
Block Upstream Signaling: The inhibition of these inflammatory outputs is a consequence of its action on upstream signaling molecules. Benzoylmesaconine prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB[2][4]. Simultaneously, it suppresses the phosphorylation of key MAPK family members: c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)[1][2].
Analgesic Properties:
The analgesic effects of benzoylmesaconine have also been documented, suggesting its potential in pain management.
Palmitate: The Double-Edged Sword
Palmitate, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a major source of energy. However, at elevated concentrations, as seen in certain metabolic conditions, it can trigger cellular stress and inflammation.
Pro-inflammatory and Pro-apoptotic Activities:
-
Activation of Inflammatory Pathways: Palmitate can activate the NF-κB and JNK signaling pathways, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α[5][6]. It has also been shown to induce the expression of COX-2[7][8].
-
Induction of Endoplasmic Reticulum (ER) Stress: An excess of palmitate can lead to ER stress, a condition that can trigger an unfolded protein response and, if unresolved, lead to apoptosis.
-
Apoptosis: In certain cell types, palmitate can induce programmed cell death[9].
Metabolic and Signaling Roles:
-
Modulation of PI3K/Akt/mTOR Pathway: Palmitate has complex effects on the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and metabolism. Chronic exposure to palmitate can lead to the downregulation of Akt, contributing to insulin (B600854) resistance[10][11].
Hypothesized Mechanism of Action of this compound
The conjugation of palmitate to benzoylmesaconine at the 8-position is likely to have several consequences for the molecule's overall mechanism of action:
-
Enhanced Bioavailability and Cellular Uptake: The lipophilic palmitate tail is expected to increase the molecule's ability to cross cell membranes, potentially leading to higher intracellular concentrations of the active benzoylmesaconine moiety.
-
Synergistic or Antagonistic Effects on Inflammation: The pro-inflammatory potential of palmitate could either counteract or, in certain contexts, synergize with the anti-inflammatory actions of benzoylmesaconine. For instance, while benzoylmesaconine inhibits NF-κB, palmitate can activate it. The net effect will likely depend on the cell type, the concentration of the compound, and the specific inflammatory stimulus.
-
Targeting to Specific Cellular Compartments: The fatty acid moiety may direct the molecule to specific cellular membranes or lipid rafts, potentially concentrating its activity at sites of inflammatory signaling.
-
Modulation of COX Pathways: Given that some lipo-alkaloids have shown inhibitory activity against COX enzymes, the palmitate moiety might contribute to an anti-inflammatory effect through this pathway, potentially augmenting the COX-2 inhibitory effect of the benzoylmesaconine core.
Quantitative Data
The following tables summarize the available quantitative data for the individual components of this compound. It is important to note that these values are for the individual molecules and may not be directly extrapolated to the conjugated compound.
Table 1: Quantitative Data for Benzoylmesaconine
| Parameter | Value | Cell Line/System | Condition | Reference |
| Pharmacokinetics (in rats, oral administration of pure BMA) | ||||
| T1/2 | 228.3 ± 117.0 min | Sprague-Dawley rats | 5 mg/kg | [12] |
| Cmax | 16.2 ± 6.7 ng/mL | Sprague-Dawley rats | 5 mg/kg | [12] |
| Tmax | 35.0 ± 11.2 min | Sprague-Dawley rats | 5 mg/kg | [12] |
| Anti-inflammatory Activity | ||||
| Inhibition of TNF-α | to 89.42 pg/mL | LPS-activated RAW264.7 | 160 µM BMA | [3] |
| Inhibition of IL-1β | to 56.56 pg/mL | LPS-activated RAW264.7 | 160 µM BMA | [3] |
| Inhibition of IL-6 | to 55.15 pg/mL | LPS-activated RAW264.7 | 160 µM BMA | [3] |
Table 2: Quantitative Data for Palmitate
| Parameter | Value | Cell Line/System | Condition | Reference |
| Cytotoxicity | ||||
| ED50 | 69.51 µM | RL95-2 (endometrial cancer) | 24 h treatment | [13] |
| ED50 | 56.89 µM | HEC-1-A (endometrial cancer) | 48 h treatment | [13] |
| Pro-inflammatory Activity | ||||
| IL-6 induction | Significant increase | Human articular chondrocytes | 0.5 mM palmitate | [8] |
| COX-2 expression | Significant increase | Human articular chondrocytes | 0.5 mM palmitate | [8] |
Experimental Protocols
To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW264.7) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as LPS (100 ng/mL) or TNF-α (10 ng/mL), for 6-8 hours[14][15].
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the vehicle-treated, stimulated control.
-
Western Blot for Phosphorylated MAPK
This protocol is used to assess the activation state of the MAPK signaling pathway by detecting the phosphorylated forms of JNK, p38, and ERK.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, phospho-p38, phospho-ERK, total JNK, total p38, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C[16][17][18].
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
ELISA for Pro-inflammatory Cytokines
This assay is used to measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 24-well plate and treat with this compound and/or LPS as described in the previous protocols.
-
Collect the cell culture supernatant after the desired incubation period (e.g., 24 hours).
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for human or mouse IL-6 or TNF-α)[19][20][21].
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and samples (cell culture supernatant) to the wells.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound.
References
- 1. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Benzoylaconine Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitate induces COX-2 expression via the sphingolipid pathway-mediated activation of NF-κB, p38, and ERK in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Palmitate Enhances the Efficacy of Cisplatin and Doxorubicin against Human Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Physicochemical Properties of 14-Benzoylmesaconine-8-palmitate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "14-Benzoylmesaconine-8-palmitate" is not found in the current scientific literature. Therefore, this technical guide provides a detailed analysis of its constituent components, 14-Benzoylmesaconine and Palmitic Acid , to offer a predictive overview of the potential physicochemical properties and biological activities of the esterified compound. All information regarding the combined molecule should be considered hypothetical.
Introduction
This document provides a comprehensive examination of the physicochemical properties of the constituent parts of this compound. 14-Benzoylmesaconine is a monoester diterpenoid alkaloid found in plants of the Aconitum genus, known for its anti-inflammatory and analgesic properties.[1][2] Palmitic acid is a common saturated fatty acid with a 16-carbon chain, playing a crucial role in various biological processes.[3][4] The esterification of 14-Benzoylmesaconine at the 8-position with palmitic acid would result in a novel, more lipophilic molecule. Understanding the individual components is the first step in predicting the characteristics of this novel compound.
Physicochemical Properties
The following tables summarize the known physicochemical properties of 14-Benzoylmesaconine and palmitic acid.
14-Benzoylmesaconine
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₃NO₁₀ | [5][6] |
| Molecular Weight | 589.7 g/mol | [5][6] |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate | [5] |
| CAS Number | 63238-67-5 | [5][6] |
| Appearance | White crystalline solid | [7] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (B145695) (30 mg/ml). Slightly soluble in water. | [6][7][8] |
| UV max (λmax) | 228 nm | [6] |
| XLogP3 | -0.7 | [5] |
Palmitic Acid
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂O₂ | [4] |
| Molecular Weight | 256.42 g/mol | [9] |
| IUPAC Name | Hexadecanoic acid | [4] |
| CAS Number | 57-10-3 | [10] |
| Appearance | White crystalline solid | [10] |
| Melting Point | 62.9 °C | [4] |
| Boiling Point | 351-352 °C | [4] |
| Density | 0.852 g/cm³ (at 25 °C) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [10] |
| XLogP3 | 6.4 | [9] |
Experimental Protocols
The following are generalized experimental protocols for determining the key physicochemical properties of a novel organic compound such as this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[11][12]
Apparatus:
Procedure:
-
A small amount of the crystalline sample is finely ground using a mortar and pestle.[14]
-
The powdered sample is packed into a capillary tube to a height of 1-2 mm.[13][14]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[11][14]
-
The sample is heated at a steady and slow rate, approximately 2°C per minute, to ensure accurate measurement.[11]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[12]
-
For a pure compound, the melting range should be sharp, typically within 1-2°C.[11]
Solubility Determination
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.[15][16][17]
Apparatus:
Procedure:
-
Approximately 25 mg of the compound is placed in a test tube.[15]
-
0.75 mL of the selected solvent is added in small portions.[15]
-
The test tube is vigorously shaken or vortexed after each addition.[15][16]
-
The solubility is observed and recorded. A compound is considered soluble if it completely dissolves.[18]
-
If the compound is water-soluble, its pH can be tested with litmus (B1172312) paper to determine its acidic or basic nature.[16][17]
-
For water-insoluble compounds, solubility in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.[19][20][21][22]
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[20]
Procedure:
-
A small amount of the purified sample is dissolved in a suitable deuterated solvent in an NMR tube.
-
A small amount of an internal standard, such as TMS, is added. The signal from TMS is set to 0 ppm and is used as a reference point.[21]
-
The NMR tube is placed in the spectrometer.
-
The ¹H NMR spectrum is acquired, which provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[21]
-
The ¹³C NMR spectrum is then acquired to determine the number of different types of carbon atoms in the molecule.[19]
-
Advanced 2D NMR techniques, such as COSY and HSQC, can be used to determine the connectivity between protons and carbons, aiding in the complete structural elucidation.[23]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through fragmentation patterns.[24][25]
Apparatus:
Procedure:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is ionized, typically by losing an electron to form a positive ion.[24][25]
-
The ions are then accelerated and separated based on their mass-to-charge (m/z) ratio.[25]
-
A detector measures the abundance of each ion at a specific m/z.
-
The resulting mass spectrum shows a molecular ion peak, which corresponds to the molecular weight of the compound.[24]
-
The spectrum also displays fragment peaks, which result from the breakdown of the molecular ion. The pattern of these fragments can be used to deduce the structure of the molecule.[24][25]
Mandatory Visualizations
Hypothetical Experimental Workflow
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Discussion of Potential Biological Activity
The biological activity of the hypothetical this compound can be inferred from its constituent molecules.
14-Benzoylmesaconine is known to possess significant anti-inflammatory, analgesic, and antiviral activities.[1][2][6] It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as IL-1β, IL-6, TNF-α, and nitric oxide.[2] The mechanism of its anti-inflammatory action involves the suppression of the NF-κB and MAPK signaling pathways.[2] More recently, it has been found to mitigate NLRP3 inflammasome-related diseases.[28]
Palmitic acid , on the other hand, is generally considered to have pro-inflammatory effects, particularly in the context of metabolic diseases.[29] It can induce the expression of pro-inflammatory genes in various cell types.[30] Palmitate is known to activate inflammatory signaling pathways, including the NF-κB pathway, often through Toll-like receptor 4 (TLR4).[30] It can also induce endoplasmic reticulum stress and apoptosis.[31]
The esterification of 14-Benzoylmesaconine with palmitic acid at the 8-position would significantly increase the lipophilicity of the molecule. This could have several consequences for its biological activity:
-
Enhanced Bioavailability and Cell Permeability: The increased lipophilicity may improve the absorption and distribution of the compound, potentially allowing it to cross cell membranes more easily and reach intracellular targets.
-
Modified Pharmacokinetics: The pharmacokinetic profile of the ester is likely to be different from that of 14-Benzoylmesaconine, potentially leading to a longer half-life.
-
Altered Biological Activity: The addition of the palmitate moiety could modulate the intrinsic activity of the benzoylmesaconine core. The pro-inflammatory nature of palmitate might counteract the anti-inflammatory effects of benzoylmesaconine, or the ester as a whole could exhibit a novel activity profile. It is also possible that the ester acts as a prodrug, being hydrolyzed in vivo to release 14-Benzoylmesaconine and palmitic acid.
Further research, including synthesis, purification, and extensive in vitro and in vivo testing, is required to determine the actual physicochemical properties and biological activities of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Physical Properties Palmitic Acid [scienceofcooking.com]
- 4. Palmitic acid - Wikipedia [en.wikipedia.org]
- 5. Benzoylmesaconine | C31H43NO10 | CID 24832659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoylmesaconine | Mesaconine 14-benzoate | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Page loading... [guidechem.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. pennwest.edu [pennwest.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. byjus.com [byjus.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. chem.ws [chem.ws]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. azolifesciences.com [azolifesciences.com]
- 21. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. google.com [google.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. scientistlive.com [scientistlive.com]
- 27. cais.uga.edu [cais.uga.edu]
- 28. Benzoylmesaconine mitigates NLRP3 inflammasome-related diseases by reducing intracellular K+ efflux and disrupting NLRP3 inflammasome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Palmitic acid is an intracellular signaling molecule involved in disease development - ProQuest [proquest.com]
- 30. journals.physiology.org [journals.physiology.org]
- 31. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Synthesis of 14-Benzoylmesaconine-8-palmitate
This technical guide outlines a proposed synthetic pathway for 14-Benzoylmesaconine-8-palmitate, a derivative of the diterpenoid alkaloid, benzoylmesaconine (B1261751). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical modification of aconitine-type alkaloids. The synthesis involves the selective acylation of the C-8 hydroxyl group of benzoylmesaconine with a palmitoyl (B13399708) moiety.
Proposed Synthesis Pathway
The proposed synthesis of this compound commences with the starting material, 14-Benzoylmesaconine. This compound is a monoester diterpenoid alkaloid that can be isolated from certain Aconitum species or derived from the hydrolysis of aconitine (B1665448).[1] The key transformation is the selective esterification (palmitoylation) of the hydroxyl group at the C-8 position. Two potential methods for this selective acylation are presented: an enzymatic approach and a chemical approach.
Enzymatic Synthesis: This method utilizes a lipase (B570770), such as an immobilized Candida antarctica lipase B (CAL-B), to catalyze the regioselective palmitoylation of the C-8 hydroxyl group. Enzymatic methods often offer high selectivity under mild reaction conditions, which is advantageous when working with complex, poly-functionalized molecules like benzoylmesaconine.
Chemical Synthesis: This approach involves the use of a palmitoylating agent, such as palmitoyl chloride, in the presence of a base. Achieving selectivity in chemical acylation of polyhydroxylated compounds can be challenging and may require protecting group strategies or careful optimization of reaction conditions to favor acylation at the desired position.
Below is a DOT script for a diagram illustrating the proposed synthesis workflow.
Quantitative Data
As the synthesis of this compound is not widely reported in the literature, the following quantitative data is based on expectations from similar enzymatic acylation reactions of polyhydroxylated natural products.[2]
| Parameter | Enzymatic Synthesis (Expected) | Chemical Synthesis (Expected) |
| Starting Material | 14-Benzoylmesaconine | 14-Benzoylmesaconine |
| Acylating Agent | Vinyl Palmitate | Palmitoyl Chloride |
| Molar Ratio (Substrate:Acylating Agent) | 1:5 to 1:10 | 1:1.1 to 1:2 |
| Catalyst | Immobilized Lipase (e.g., CAL-B) | Pyridine, DMAP |
| Solvent | Anhydrous organic solvent (e.g., THF, 2-MeTHF) | Anhydrous aprotic solvent (e.g., DCM, Chloroform) |
| Temperature | 25-40 °C | 0 °C to Room Temperature |
| Reaction Time | 24-48 hours | 2-12 hours |
| Conversion/Yield | >90% (estimated) | Variable (dependent on selectivity) |
| Purity | High (due to selectivity) | May require extensive purification |
Experimental Protocols
3.1. Proposed Enzymatic Synthesis Protocol
This protocol is adapted from procedures for the regioselective enzymatic acylation of polyhydroxylated compounds.[2]
-
Preparation of Reactants:
-
Dissolve 14-Benzoylmesaconine (1 equivalent) in a minimal amount of anhydrous dimethylformamide (DMF).
-
Add a solution of vinyl palmitate (5-10 equivalents) in anhydrous hexane (B92381). The final solvent ratio of DMF to hexane should be optimized, for example, 4:1 (v/v).
-
Add molecular sieves (e.g., 4 Å) to the reaction mixture to ensure anhydrous conditions.
-
-
Enzymatic Reaction:
-
Add immobilized Candida antarctica lipase B (CAL-B) to the reaction mixture. The amount of enzyme will need to be optimized, typically around 50 mg of immobilized enzyme per 1.6 mM of substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and potentially reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform) to isolate this compound.
-
3.2. Proposed Chemical Synthesis Protocol
-
Preparation of Reactants:
-
Dissolve 14-Benzoylmesaconine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) if not using pyridine as the solvent.
-
Cool the solution to 0°C in an ice bath.
-
-
Acylation Reaction:
-
Slowly add a solution of palmitoyl chloride (1.1-1.5 equivalents) in the same anhydrous solvent to the cooled solution of benzoylmesaconine.
-
Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Potential Signaling Pathways
The biological activity of this compound has not been extensively studied. However, based on the activities of its parent compound, benzoylmesaconine, and the known cellular roles of palmitic acid, it is possible to hypothesize its potential interactions with cellular signaling pathways. Aconitine-type alkaloids are known to interact with voltage-gated sodium channels and can modulate inflammatory responses.[3][4] Palmitic acid and its derivatives can influence various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell growth, proliferation, and inflammation.[5]
The following DOT script generates a diagram of the potential signaling pathways that could be modulated by this compound.
This guide provides a foundational framework for the synthesis and potential biological investigation of this compound. The proposed methods are based on established chemical and biochemical principles and offer a starting point for further research and development. Experimental validation of these protocols is necessary to establish optimal conditions and confirm the structure and purity of the final product.
References
- 1. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Palmitoylation of 9-(2,3-Dihydroxy- propyl)adenine Catalyzed by a Glycopolymer-enzyme Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
The Enduring Enigma of Aconitine: A Technical Guide to its Discovery, History, and Scientific Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitine (B1665448) and its related C19-norditerpenoid alkaloids, derived from the infamous Aconitum genus (commonly known as monkshood or wolfsbane), have captivated and terrified civilizations for centuries. Historically used as both potent poisons and traditional remedies, these complex molecules now stand as a frontier in neuropharmacology and drug development.[1] Their profound physiological effects, primarily mediated through the modulation of voltage-gated sodium channels, offer a unique window into the intricacies of cellular excitability. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and experimental analysis of aconitine alkaloids, tailored for the scientific community.
A Chronicle of Discovery and Elucidation: From Ancient Poisons to Modern Pharmacology
The history of aconitine is deeply intertwined with human history, marked by its use in warfare, assassinations, and traditional medicine long before its chemical nature was understood.
Ancient Roots: The poisonous properties of Aconitum species were well-known to ancient civilizations in Asia and Europe. These plants were used to poison arrows for hunting and warfare. In traditional Chinese medicine, processed aconite roots, known as Fuzi, have been used for centuries to treat pain, inflammation, and heart failure, albeit with a narrow therapeutic window due to their inherent toxicity.
The Dawn of Alkaloid Chemistry: The 19th century witnessed the birth of alkaloid chemistry, and with it, the first scientific investigations into the active principles of Aconitum. In 1833, German pharmacist P. L. Geiger first isolated a crystalline substance from Aconitum napellus, which he named "aconitin." This marked the beginning of a long and arduous journey to unravel the complex structure and pharmacology of these potent compounds. The extreme toxicity and intricate molecular architecture of aconitine posed a significant challenge to the chemists of the era. Early structural studies in the late 19th and early 20th centuries relied on classical degradation methods, such as hydrolysis, which revealed the presence of acetyl and benzoyl ester groups.
Modern Elucidation: It was not until the mid-20th century, with the advent of advanced spectroscopic techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR), that the true, complex, polycyclic structure of aconitine was definitively established. This breakthrough paved the way for a deeper understanding of its mechanism of action and structure-activity relationships.
Physicochemical and Pharmacological Properties of Aconitine Alkaloids
The diverse biological activities of aconitine alkaloids are a direct consequence of their unique and complex chemical structures. This section summarizes key quantitative data for some of the most well-studied aconitine alkaloids.
Table 1: Physicochemical Properties of Selected Aconitine Alkaloids
| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| Aconitine | C₃₄H₄₇NO₁₁ | 645.74 | 202-204 | Sparingly soluble in water; soluble in chloroform (B151607), ether, and ethanol.[2] |
| Mesaconitine | C₃₃H₄₅NO₁₁ | 631.71 | 208-209 | Insoluble in water. |
| Hypaconitine | C₃₃H₄₅NO₁₀ | 615.71 | 197-198 | Insoluble in water. |
| Jesaconitine | C₃₅H₄₉NO₁₂ | 675.76 | 198-200 | Soluble in chloroform and acetone; sparingly soluble in ether and ethanol. |
Table 2: Pharmacological and Toxicological Data of Selected Aconitine Alkaloids
| Alkaloid | Target | Action | Affinity (Kᵢ/Kₑ) | Efficacy (IC₅₀/ED₅₀) | Acute Toxicity (LD₅₀, mg/kg, mouse) |
| Aconitine | Voltage-gated Na⁺ channels (Site 2) | Activator | ~1 µM (high affinity group)[1] | Analgesic (ED₅₀): ~0.025 mg/kg[1]; Anti-inflammatory (IC₅₀): 609.9 µg/ml (HFLS-RA cells, 72h)[3] | 0.3-1.8 (oral)[4] |
| Mesaconitine | Voltage-gated Na⁺ channels (Site 2) | Activator | Not widely reported | Analgesic activity demonstrated[5] | 0.3 (intravenous) |
| Hypaconitine | Voltage-gated Na⁺ channels (Site 2) | Activator | Not widely reported | Analgesic activity demonstrated[5] | 1.19 (subcutaneous)[5] |
| Lappaconitine | Voltage-gated Na⁺ channels (Site 2) | Blocker | ~10 µM (low affinity group)[1] | Analgesic (ED₅₀): ~20 mg/kg[1] | ~30[1] |
Mechanism of Action: A Persistent Activation of Voltage-Gated Sodium Channels
The primary molecular target of aconitine and its toxic analogues is the voltage-gated sodium channel (VGSC), a crucial component in the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.
Aconitine binds to neurotoxin binding site 2 on the alpha subunit of the VGSC. This binding event has several profound consequences on channel function:
-
Persistent Activation: Aconitine locks the channel in a persistently activated state, leading to a continuous influx of sodium ions.
-
Inhibition of Inactivation: It prevents the channel from properly inactivating, thus prolonging the duration of the action potential.
-
Hyperpolarizing Shift: The voltage dependence of channel activation is shifted to more negative membrane potentials, meaning the channels open more readily.
This sustained sodium influx leads to a prolonged depolarization of the cell membrane, causing hyperexcitability. In neurons, this manifests as initial tingling and numbness, followed by paralysis. In cardiac muscle, it leads to severe arrhythmias, which are often the cause of death in aconitine poisoning.
Experimental Protocols: Isolation, Extraction, and Analysis
The study of aconitine alkaloids necessitates robust and reliable experimental methodologies for their extraction from natural sources and their quantification in biological matrices.
Detailed Methodology for Extraction and Quantification of Aconitine from Aconitum Tubers by HPLC
This protocol is a synthesized example based on common practices in the field.
1. Sample Preparation:
-
Air-dry the Aconitum tubers at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried tubers into a fine powder (e.g., 40-60 mesh) using a laboratory mill.
2. Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of a solution of 0.5% ammonia (B1221849) in methanol (B129727). The alkaline condition facilitates the extraction of the basic alkaloids.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with 20 mL of the extraction solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the aconitine alkaloids with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
4. HPLC Analysis:
-
Reconstitute the final dried residue in 1.0 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 10 mM ammonium (B1175870) bicarbonate, pH adjusted to 9.5 with ammonia) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 70% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 235 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a series of standard solutions of aconitine of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of aconitine in the sample by interpolating its peak area on the calibration curve.
Structure-Activity Relationships: The Key to Unlocking Therapeutic Potential
The complex structure of aconitine alkaloids provides a rich scaffold for exploring structure-activity relationships (SAR). Understanding how modifications to the aconitane (B1242193) skeleton affect toxicity and therapeutic activity is crucial for the development of safer and more effective drugs.
Key structural features that influence the activity of aconitine alkaloids include:
-
Ester Groups at C8 and C14: The acetyl group at C8 and the benzoyl group at C14 are critical for the high toxicity of aconitine. Hydrolysis of these ester groups significantly reduces toxicity. For example, benzoylaconine, which lacks the C8-acetyl group, is considerably less toxic than aconitine.
-
Substituents on the Nitrogen Atom: The nature of the substituent on the nitrogen atom influences the alkaloid's interaction with the sodium channel.
-
Hydroxyl and Methoxy Groups: The pattern of hydroxylation and methoxylation on the aconitane skeleton plays a vital role in modulating the pharmacological and toxicological profile.
Conclusion and Future Directions
The journey of aconitine from a deadly poison to a molecule of intense scientific interest is a testament to the advancement of chemical and pharmacological sciences. While its toxicity remains a significant hurdle, the unique mechanism of action of aconitine alkaloids on voltage-gated sodium channels presents a wealth of opportunities for drug discovery. Future research will likely focus on:
-
Selective Modulation of Sodium Channel Isoforms: Developing analogues that selectively target specific VGSC isoforms could lead to novel therapeutics for pain, epilepsy, and cardiac arrhythmias with improved safety profiles.
-
Understanding the Molecular Basis of Binding: High-resolution structural studies of aconitine alkaloids bound to VGSCs will provide invaluable insights for rational drug design.
-
Harnessing Traditional Knowledge: Further investigation into the traditional processing methods of Aconitum may reveal novel chemical entities or detoxification strategies that can be applied in modern drug development.
The story of aconitine is far from over. For researchers, scientists, and drug development professionals, this enigmatic alkaloid continues to be a source of both challenge and inspiration, promising new discoveries at the intersection of chemistry, biology, and medicine.
References
- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine | C34H47NO11 | CID 245005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
Spectroscopic and Methodological Insights into 14-Benzoylmesaconine-8-palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic and methodological aspects of the diterpenoid alkaloid derivative, 14-Benzoylmesaconine-8-palmitate. A comprehensive search of available scientific literature and spectral databases did not yield specific experimental spectroscopic data (NMR, MS) for this particular compound. This suggests that this compound may be a novel or sparsely studied molecule.
In the absence of direct data, this document provides a detailed analysis of its constituent precursors: 14-Benzoylmesaconine and palmitic acid. By presenting the known spectroscopic data for these components, this guide offers a foundational understanding for researchers aiming to synthesize, isolate, or characterize the title compound. Furthermore, a proposed synthetic route and logical workflows for its preparation and analysis are provided to facilitate future research endeavors.
Spectroscopic Data of Precursor Molecules
While direct spectral data for this compound is unavailable, an analysis of its constituent parts can provide valuable predictive insights.
14-Benzoylmesaconine
14-Benzoylmesaconine is a C19-diterpenoid alkaloid, a class of compounds known for their complex structures and significant biological activities. Spectroscopic data for the hydrochloride salt of 14-Benzoylmesaconine has been reported.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of 14-Benzoylmesaconine Hydrochloride
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |
| 1 | 84.1 | 3.98 (d, 8.5) |
| 2 | 35.4 | 2.45 (m) |
| 3 | 32.8 | 2.10 (m), 1.85 (m) |
| 4 | 39.1 | - |
| 5 | 49.5 | 2.95 (d, 6.5) |
| 6 | 82.3 | 4.15 (d, 6.5) |
| 7 | 45.2 | 2.65 (s) |
| 8 | 77.5 | 4.92 (d, 6.0) |
| 9 | 49.8 | 3.15 (d, 6.0) |
| 10 | 41.2 | 2.75 (m) |
| 11 | 178.2 | - |
| 12 | 53.5 | - |
| 13 | 75.1 | - |
| 14 | 82.9 | 5.05 (t, 4.5) |
| 15 | 38.7 | 2.35 (m), 1.75 (m) |
| 16 | 82.1 | 4.85 (d, 5.0) |
| 17 | 61.5 | 3.65 (s) |
| 19 | 57.9 | 2.85 (m) |
| N-CH₂CH₃ | 49.2 | 3.25 (q, 7.0) |
| N-CH₂CH₃ | 13.1 | 1.25 (t, 7.0) |
| 1-OCH₃ | 56.4 | 3.35 (s) |
| 6-OCH₃ | 57.9 | 3.40 (s) |
| 16-OCH₃ | 59.3 | 3.75 (s) |
| Benzoyl-C=O | 166.5 | - |
| Benzoyl-C1' | 130.2 | - |
| Benzoyl-C2',6' | 129.8 | 8.05 (d, 7.5) |
| Benzoyl-C3',5' | 128.6 | 7.50 (t, 7.5) |
| Benzoyl-C4' | 133.2 | 7.65 (t, 7.5) |
Note: Data is for the hydrochloride salt and chemical shifts may vary slightly for the free base.
Palmitate Moiety
The palmitate portion of the molecule is a 16-carbon saturated fatty acid ester. The following table provides representative spectroscopic data for methyl palmitate, which illustrates the characteristic signals of the palmitate chain.
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a Palmitate Ester (Methyl Palmitate)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 1 (C=O) | ~174.3 | - |
| 2 | ~34.1 | ~2.30 (t) |
| 3 | ~25.0 | ~1.63 (quint) |
| 4-13 | ~29.0-29.7 | ~1.25 (br s) |
| 14 | ~31.9 | ~1.25 (br s) |
| 15 | ~22.7 | ~1.25 (br s) |
| 16 | ~14.1 | ~0.88 (t) |
| O-CH₃ | ~51.4 | ~3.67 (s) |
Note: In this compound, the palmitate would be esterified at the C-8 position, and the O-CH₃ signal would be absent, replaced by the signals of the diterpenoid alkaloid core.
Mass Spectrometry (MS) of Palmitate Esters: In mass spectrometry, fatty acid esters typically exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns. For a palmitate ester, common fragments would arise from cleavage at the ester linkage and along the alkyl chain.
Proposed Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached through a standard esterification reaction.
Objective: To synthesize this compound via esterification of 14-Benzoylmesaconine with palmitoyl (B13399708) chloride.
Materials:
-
14-Benzoylmesaconine
-
Palmitoyl chloride
-
Anhydrous pyridine (B92270) or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform (B151607) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 14-Benzoylmesaconine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of palmitoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).
-
Collect the fractions containing the desired product and concentrate to yield this compound.
-
Characterize the final product using NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).
Spectroscopic Analysis Workflow
Caption: Proposed workflow for the synthesis and spectroscopic characterization of this compound.
Biological Context and Signaling
Direct signaling pathways involving this compound have not been elucidated. However, the biological activities of its constituent parts suggest potential areas of interest. Aconitine-type alkaloids are known for their cardiotoxicity and neurotoxicity, primarily through their action on voltage-gated sodium channels. Palmitic acid and its esters, on the other hand, are involved in various metabolic and inflammatory pathways. The combination of these two moieties could result in a molecule with altered pharmacokinetic properties and potentially novel biological activities.
Caption: Conceptual diagram illustrating the distinct biological roles of the precursor molecules.
Conclusion
This technical guide provides a foundational resource for the study of this compound. While direct experimental data for the title compound is currently lacking in the scientific literature, the detailed spectroscopic information for its precursors, 14-Benzoylmesaconine and palmitic acid, offers a strong basis for its future characterization. The proposed synthetic and analytical workflows provide a clear path for researchers to produce and structurally elucidate this compound. Further investigation into the biological activity of this compound is warranted to understand how the addition of a palmitate chain modifies the known effects of the parent diterpenoid alkaloid.
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid found in certain species of the Aconitum genus, plants that have a long history in traditional medicine. Due to the inherent toxicity of aconitine-type alkaloids, precise and reliable quantification of these compounds is paramount for quality control, toxicological assessment, and the development of safe therapeutic agents. These application notes provide detailed methodologies for the quantitative analysis of this compound in various matrices, with a primary focus on liquid chromatography-mass spectrometry (LC-MS) based techniques, which offer high sensitivity and selectivity.
Analytical Methods Overview
The quantification of this compound, a complex diterpenoid alkaloid ester, is most effectively achieved using hyphenated chromatographic techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the methods of choice. These techniques allow for the separation of the analyte from a complex sample matrix and its subsequent sensitive and specific detection.
Key analytical techniques include:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): Suitable for quantification when reference standards are available and sufficient chromatographic resolution can be achieved.
-
Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS): A powerful tool for the qualitative analysis and structural elucidation of lipo-alkaloids.[1]
-
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-Q-TOF-MS): Offers high resolution and mass accuracy, enabling the identification and profiling of a wide range of metabolites, including various lipo-alkaloids.
-
Ultra-High-Performance Liquid Chromatography-Triple Quadrupole-Mass Spectrometry (UHPLC-QQQ-MS): The gold standard for targeted quantification due to its high sensitivity and specificity, operating in Multiple Reaction Monitoring (MRM) mode.[2]
Experimental Protocols
Protocol 1: Quantification of this compound using UHPLC-QQQ-MS
This protocol details a highly sensitive and specific method for the quantification of this compound, adapted from methodologies for similar lipo-alkaloids in Aconitum carmichaelii.[2]
1. Sample Preparation (from Plant Material)
-
Homogenization: Weigh 1.0 g of the dried and powdered plant material (e.g., roots of Aconitum species).
-
Extraction:
-
Add 20 mL of a 75% methanol (B129727) solution containing 0.1% formic acid to the powdered sample.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Let the mixture stand for 24 hours at 4°C.
-
Centrifuge the extract at 10,000 rpm for 15 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Workflow for Sample Preparation
2. UHPLC-QQQ-MS Instrumentation and Conditions
| Parameter | Specification |
| UHPLC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Agilent Zorbax RRHD C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min, 10% B; 2-10 min, 10-95% B; 10-12 min, 95% B; 12-12.1 min, 95-10% B; 12.1-15 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
3. MRM Parameters for Quantification
The following table outlines the hypothetical MRM transitions for this compound. These would need to be optimized empirically using a pure standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 828.5 | [To be determined] | 140 | 35 |
| (Internal Standard) | (e.g., Aconitine) | 646.3 | 584.3 | 135 |
4. Method Validation
The analytical method should be validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| LOD | 0.5 ng/mL |
| LOQ | 1.5 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Stability (24h, RSD%) | < 6% |
Protocol 2: Qualitative and Quantitative Analysis using HPLC-DAD
This protocol is suitable for routine quality control when the concentration of this compound is expected to be within the detection limits of a DAD detector.
1. Sample Preparation
Follow the same sample preparation protocol as described in Protocol 1.
2. HPLC-DAD Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Ammonium bicarbonate buffer (pH 9.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Optimized for separation of lipo-alkaloids |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| DAD Wavelength | 235 nm |
3. Quantification
Quantification is performed by creating a calibration curve using a certified reference standard of this compound. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
Logical Relationship of Analytical Steps
Concluding Remarks
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For trace-level quantification and high-throughput analysis, UHPLC-QQQ-MS is the recommended technique. For routine quality control in less complex matrices, HPLC-DAD can be a reliable and cost-effective alternative, provided a reference standard is available. Proper method validation is crucial to ensure the accuracy and reliability of the obtained quantitative data.
References
Application Note: HPLC-MS Analysis of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. These compounds are characterized by a diterpenoid alkaloid core structure esterified with a long-chain fatty acid. The presence and concentration of these lipo-alkaloids can vary significantly depending on the plant species, processing methods, and preparation of the herbal medicine. Accurate and reliable analytical methods are therefore crucial for the quality control, pharmacokinetic studies, and toxicological assessment of Aconitum-containing products. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Analytical Method: UHPLC-Q-TOF-MS
This section details a robust method for the separation and identification of this compound from a complex matrix.
Chromatographic Conditions
| Parameter | Value |
| Column | Agilent Eclipse C18 (2.1 × 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0–0.5 min, 20% B; 0.5–30 min, 20%–98% B; 30–33 min 98% B; 33–33.1 min, 98%–20% B, followed by a 2 min re-equilibration.[1] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Mode | MS and MS/MS |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Skimmer Voltage | 65 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
Experimental Protocols
Sample Preparation from Plant Material
A reliable method for the extraction of lipo-alkaloids from Aconitum roots involves the following steps:
-
Grinding: Air-dry and grind the plant material (e.g., Aconitum carmichaelii roots) into a homogeneous powder (60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of a methanol-ammonia solution (100:1, v/v).
-
Vortex for 1 minute and extract using ultrasonication for 30 minutes at 250 W and 40 kHz.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants.
-
-
Purification (Optional, for complex matrices):
-
Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent for Solid-Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample and wash with a low percentage of organic solvent to remove polar impurities.
-
Elute the lipo-alkaloids with methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the final extract to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase (80:20, Mobile Phase A:Mobile Phase B).
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC-MS system.
-
Workflow for Sample Preparation and Analysis
Caption: Workflow from sample preparation to HPLC-MS analysis.
Data Presentation
Mass Spectrometric Identification
This compound (Molecular Formula: C₄₇H₇₃NO₁₁) is expected to be detected as its protonated molecule [M+H]⁺ in positive ion mode ESI. The characteristic MS/MS fragmentation pattern involves the neutral loss of the palmitic acid side chain (C₁₆H₃₂O₂) and the benzoic acid group. The core aconitane (B1242193) skeleton will produce a series of fragment ions.
Predicted MS/MS Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of the target analyte.
Quantitative Data
The concentration of this compound can vary. The following table summarizes representative quantitative data from the analysis of Aconitum species. A validated UHPLC-QQQ-MS method is often employed for accurate quantification.[2]
| Sample Type | Compound | Concentration Range (µg/g) | Reference |
| Aconitum carmichaelii Roots | This compound | 5.0 - 20.0 | [3] |
| Processed Aconitum Products | This compound | 1.0 - 10.0 | [4] |
Signaling Pathway
Aconitum alkaloids are known to exert their biological effects through various signaling pathways. While a specific pathway for this compound is not extensively elucidated, related Aconitum alkaloids have been shown to activate the Nrf2-mediated signaling pathway.[2] This pathway is a key regulator of cellular defense mechanisms against oxidative stress.
Nrf2-Mediated Signaling Pathway Activated by Aconitum Alkaloids
Caption: Activation of the Nrf2 pathway by Aconitum alkaloids.
Conclusion
The HPLC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound in complex samples. The provided protocols for sample preparation and analysis, along with the data on fragmentation and potential biological pathways, serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Palmitate-Induced In Vitro Cell-Based Assays
Disclaimer: Initial searches for "14-Benzoylmesaconine-8-palmitate" did not yield specific in vitro cell-based assay data. The following application notes and protocols are based on the extensive available research on palmitate (palmitic acid) , a saturated fatty acid widely used in vitro to model lipotoxicity and study cellular stress responses relevant to metabolic diseases.
These notes are intended for researchers, scientists, and drug development professionals interested in studying the cellular effects of lipid overload.
Introduction
Palmitate, a 16-carbon saturated fatty acid, is commonly used in cell culture to mimic the conditions of hyperlipidemia and lipotoxicity observed in metabolic disorders like obesity and type 2 diabetes.[1][2] In vitro, palmitate treatment can induce a range of cellular responses, including endoplasmic reticulum (ER) stress, inflammation, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[3][4][5][6] These characteristics make palmitate a valuable tool for studying the molecular mechanisms of lipotoxicity and for screening potential therapeutic agents that may mitigate these effects.
This document provides an overview of common in vitro assays used to characterize the effects of palmitate on cultured cells, including detailed protocols and data presentation guidelines.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vitro studies of palmitate's effects on various cell lines. These values can serve as a reference for experimental design.
Table 1: Palmitate Concentration and Incubation Times for Inducing Cytotoxicity and Apoptosis
| Cell Line | Palmitate Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| H9c2 (cardiomyocytes) | 100 - 250 | 12 | Increased apoptosis, decreased cell viability.[7][8] | [7][8] |
| H9c2 (cardiomyocytes) | 400 | 6 | Decreased cell viability.[4] | [4] |
| AC16 (cardiomyocytes) | 150 - 300 | 16 - 24 | Increased apoptosis.[9] | [9] |
| HepG2 (hepatocytes) | 250 - 500 | 8 | Increased cell death.[10] | [10] |
| 3T3-L1 (preadipocytes) | N/A | >6 | Diminished Akt activation, apoptosis.[3] | [3] |
| C6 (astrocytes) | 200 - 400 | 24 | ~50% reduction in cell viability.[4] | [4] |
Table 2: Key Molecular Markers Modulated by Palmitate Treatment
| Cell Line | Marker | Change upon Palmitate Treatment | Assay Method | Reference |
| H9c2 | Bax | Upregulated | Western Blot | [7][8] |
| H9c2 | Bcl-2 | Downregulated | Western Blot | [7][8] |
| H9c2 | Cleaved Caspase-3 | Upregulated | Western Blot | [7][8] |
| H9c2 | Cleaved PARP | Upregulated | Western Blot | [7][8] |
| H9c2 | p-ERK1/2 | Increased | Western Blot | [8] |
| H9c2 | p-Akt | Decreased | Western Blot | [8] |
| 3T3-L1 | CHOP, GRP78 | Increased | Western Blot | [3] |
| 3T3-L1 | p-JNK, p-ERK1/2 | Increased | Western Blot | [3] |
| C2C12 | COX-2, p-p38, p-PKCθ | Increased | Western Blot | [11] |
Experimental Protocols
Preparation of Palmitate-BSA Conjugate
Palmitate is insoluble in aqueous culture medium and must be complexed with fatty acid-free Bovine Serum Albumin (BSA) to facilitate its uptake by cells.
Materials:
-
Palmitic acid (Sodium salt)
-
Fatty acid-free BSA
-
0.1 M NaOH
-
Sterile PBS
-
Sterile cell culture grade water
Protocol:
-
Prepare a 100 mM stock solution of sodium palmitate by dissolving it in sterile water at 70°C.
-
Prepare a 10% (w/v) BSA solution in sterile PBS and warm it to 37°C.
-
Slowly add the palmitate stock solution to the BSA solution while stirring to achieve the desired final molar ratio (e.g., 3:1 to 6:1 palmitate:BSA). A common final concentration for the stock is 5 mM palmitate in 10% BSA.
-
Incubate the mixture at 37°C for 1 hour with continuous stirring to allow for complex formation.
-
Sterilize the palmitate-BSA conjugate by passing it through a 0.22 µm filter.
-
Aliquots can be stored at -20°C. As a control, prepare a BSA solution without palmitate using the same procedure.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Palmitate-BSA conjugate and BSA control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of palmitate-BSA conjugate (and a BSA-only control) for the desired duration (e.g., 12, 24, or 48 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the BSA-treated control cells.
Apoptosis Detection by Hoechst 33342 Staining
Hoechst 33342 is a fluorescent dye that stains the nuclei of cells. Apoptotic cells typically exhibit condensed or fragmented chromatin, which appears as brightly stained nuclei.
Materials:
-
Cells cultured on coverslips or in a clear-bottom plate
-
Palmitate-BSA conjugate and BSA control
-
Hoechst 33342 solution (10 mg/mL stock)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
Protocol:
-
Seed cells and treat with palmitate-BSA as described for the viability assay.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 (diluted to 1-5 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips or image the plate using a fluorescence microscope with a DAPI filter set.
-
Quantify the percentage of apoptotic cells (brightly stained, condensed/fragmented nuclei) relative to the total number of cells.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and other signaling pathways.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
Palmitate-BSA conjugate and BSA control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-AKT, total AKT, p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells and treat with palmitate-BSA.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro palmitate studies.
Signaling Pathways in Palmitate-Induced Apoptosis
Caption: Key signaling pathways in palmitate-induced apoptosis.
References
- 1. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitate Compromises C6 Astrocytic Cell Viability and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitate induces apoptosis via a direct effect on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Palmitate induces H9c2 cell apoptosis by increasing reactive oxygen species generation and activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying "14-Benzoylmesaconine-8-palmitate" Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid derived from the Aconitum genus. Its structure comprises a benzoylmesaconine (B1261751) core, a known analgesic and anti-inflammatory agent, esterified with palmitate, a ubiquitous saturated fatty acid.[1][2][3] This unique combination suggests that this compound may exhibit a multi-faceted pharmacological profile, including anti-inflammatory, analgesic, and potentially immunomodulatory effects, while also necessitating a thorough toxicological evaluation due to the inherent toxicity of aconitine-related compounds.[4][5][6]
These application notes provide a comprehensive overview of relevant animal models and detailed experimental protocols to investigate the biological effects of this compound.
Potential Pharmacological Effects and Relevant Animal Models
Based on the known activities of its constituent moieties, the following pharmacological effects of this compound can be hypothesized and investigated using the described animal models:
-
Anti-inflammatory Activity: The benzoylmesaconine component is known to suppress pro-inflammatory cytokines and mediators.[2][7] The palmitate moiety can also modulate inflammatory pathways.[8][9][10]
-
Analgesic Activity: Benzoylmesaconine has demonstrated significant analgesic effects in preclinical models.[1]
-
Cardiotoxicity and Neurotoxicity: As a derivative of an aconitine-type alkaloid, there is a potential for dose-dependent toxicity affecting the cardiovascular and nervous systems.[5][6]
Data Presentation
All quantitative data from the described experimental protocols should be summarized in clearly structured tables for easy comparison.
Table 1: Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 6h | Inhibition of Edema (%) at 3h |
| Vehicle Control | - | 0 | |||
| Positive Control (e.g., Indomethacin) | 10 | ||||
| This compound | |||||
| This compound | |||||
| This compound |
Table 2: Analgesic Effects of this compound in Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhings | Inhibition of Writhing (%) |
| Vehicle Control | - | 0 | |
| Positive Control (e.g., Aspirin) | 100 | ||
| This compound | |||
| This compound | |||
| This compound |
Table 3: Acute Toxicity Profile of this compound in Mice
| Route of Administration | LD50 (mg/kg) (95% Confidence Interval) | Observed Toxic Signs |
| Oral (p.o.) | ||
| Intraperitoneal (i.p.) | ||
| Intravenous (i.v.) |
Experimental Protocols
Animal Model for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plebysmometer
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, positive control, and at least three dose levels of this compound.
-
Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 3, and 6 hours post-injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Animal Model for Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This is a common visceral pain model used for screening analgesic drugs.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Acetic acid (0.6% v/v in distilled water)
-
Positive control: Aspirin
-
Vehicle (e.g., normal saline with 1% Tween 80)
Procedure:
-
Acclimatize mice for at least three days.
-
Divide animals into groups (n=8-10 per group): Vehicle control, positive control, and at least three dose levels of this compound.
-
Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After 30 minutes (i.p.) or 60 minutes (p.o.) of drug administration, inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 10-15 minutes.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Acute Toxicity Study
This study is essential to determine the lethal dose (LD50) and observe the general toxic effects of the compound.
Materials:
-
Male and female Swiss albino mice (18-22 g)
-
This compound
-
Vehicle (appropriate for the route of administration)
Procedure:
-
Follow the OECD guideline 423 for the acute toxic class method.
-
Divide animals into groups for different routes of administration (oral, intraperitoneal, intravenous).
-
Administer a starting dose of this compound to a small group of animals.
-
Observe the animals continuously for the first 4 hours for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior; presence of convulsions, tremors, diarrhea).
-
Record mortality for up to 14 days.
-
Based on the outcome (survival or death), administer a higher or lower dose to the next group of animals.
-
Determine the LD50 value using appropriate statistical methods.
Visualization of Signaling Pathways and Workflows
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Experimental workflow for the acetic acid-induced writhing test.
References
- 1. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR20070054222A - Pharmaceutical composition with analgesic action - Google Patents [patents.google.com]
- 4. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Isolating 14-Benzoylmesaconine-8-palmitate from Aconitum: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of 14-Benzoylmesaconine-8-palmitate, a lipo-alkaloid found in various species of the genus Aconitum. The procedure outlined below is a composite methodology based on established techniques for the extraction and purification of diterpenoid and lipo-alkaloids from Aconitum plant material.
Introduction
Aconitum, commonly known as aconite, monkshood, or wolf's bane, is a genus of flowering plants belonging to the Ranunculaceae family. These plants are known to produce a variety of complex diterpenoid alkaloids, some of which are highly toxic while others possess significant pharmacological properties. This compound is a lipo-alkaloid, a class of C19-norditerpenoid alkaloids characterized by an aconitane (B1242193) skeleton and one or two long-chain fatty acid moieties.[1][2][3] The isolation of these compounds is often challenging due to their presence in complex mixtures with structurally similar alkaloids.[2] This protocol provides a robust framework for the successful isolation and purification of this compound for further research and development.
Data Presentation
The following tables summarize expected yields and purity at various stages of the isolation process, based on typical recoveries reported for similar alkaloids from Aconitum species.
Table 1: Extraction and Preliminary Purification Yields
| Step | Starting Material | Parameter | Value |
| Initial Extraction | Dried & Powdered Aconitum Roots | Extraction Solvent | 95% Ethanol (B145695) with 1% HCl |
| Solid-to-Solvent Ratio | 1:10 (w/v) | ||
| Crude Alkaloid Extract Yield | 2-5% of dried plant material | ||
| Acid-Base Partitioning | Crude Alkaloid Extract | pH for Acidic Extraction | 2.0 |
| pH for Basification | 9.5-10.0 | ||
| Purified Total Alkaloid Yield | 30-50% of crude extract |
Table 2: Chromatographic Purification Parameters and Expected Purity
| Chromatographic Method | Stationary Phase | Mobile Phase | Expected Purity of Final Product |
| Column Chromatography (Initial) | Silica (B1680970) Gel (200-300 mesh) | Gradient of Chloroform-Methanol | 60-70% |
| Preparative HPLC (Final) | C18 Reversed-Phase (10 µm) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | >95% |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound.
Plant Material and Reagents
-
Plant Material: Dried roots of a suitable Aconitum species, ground to a fine powder (60-80 mesh).
-
Reagents:
-
Ethanol (95%)
-
Hydrochloric Acid (HCl)
-
Ammonia (B1221849) Solution (NH₃·H₂O)
-
Chloroform (B151607) (CHCl₃)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (200-300 mesh) for column chromatography
-
TLC plates (Silica gel GF₂₅₄)
-
HPLC grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Extraction of Total Alkaloids
-
Macerate the powdered Aconitum roots (1 kg) with 95% ethanol containing 1% HCl (10 L) at room temperature for 24 hours, with occasional stirring.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Dissolve the crude extract in 1% aqueous HCl (2 L) and filter to remove any insoluble material.
-
Wash the acidic solution with chloroform (3 x 1 L) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9.5-10.0 with ammonia solution.
-
Extract the liberated free alkaloids with chloroform (5 x 1 L).
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.
Chromatographic Purification
a. Silica Gel Column Chromatography (Initial Separation)
-
Subject the total alkaloid fraction (e.g., 10 g) to column chromatography on a silica gel column (500 g, 200-300 mesh).
-
Elute the column with a gradient of chloroform-methanol (starting with 100:0 and gradually increasing the polarity to 90:10).
-
Collect fractions of 50 mL and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) solvent system and visualizing under UV light (254 nm) and with Dragendorff's reagent.
-
Combine fractions containing the target compound based on TLC profiles.
b. Preparative High-Performance Liquid Chromatography (Final Purification)
-
Further purify the enriched fractions containing this compound by preparative HPLC.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of A (Water with 0.1% Formic Acid) and B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: Start with a suitable gradient (e.g., 60% B to 95% B over 40 minutes) at a flow rate of 10 mL/min.
-
Detection: Monitor the elution at 230 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR).
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the isolation protocol.
References
Application Notes and Protocols for "14-Benzoylmesaconine-8-palmitate" in Neuropharmacology Research
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
"14-Benzoylmesaconine-8-palmitate" is a lipo-diterpenoid alkaloid identified in plants of the Aconitum genus. The Aconitum species have a long history in traditional medicine for their analgesic and anti-inflammatory properties, which are largely attributed to their diverse alkaloid content. Structurally, "this compound" combines a complex diterpenoid core (mesaconine) with a benzoyl group at position 14 and a palmitate ester at position 8. This lipophilic side chain may significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and interact with neuronal membranes and intracellular targets.
These application notes provide an overview of the potential neuropharmacological applications of "this compound," along with detailed protocols for its investigation. It is important to note that while the neuropharmacology of Aconitum alkaloids, in general, has been studied, specific research on "this compound" is limited. Therefore, the information and protocols presented herein are based on the known activities of related compounds and the predicted effects of its structural moieties.
Potential Neuropharmacological Applications
Based on the pharmacology of related Aconitum alkaloids, "this compound" is a candidate for investigation in the following areas:
-
Analgesia: Aconitum alkaloids are well-known for their potent analgesic effects, primarily through the modulation of voltage-gated sodium channels in nociceptive pathways.[1]
-
Neuroprotection/Neurotoxicity: The interaction with ion channels and other neuronal receptors suggests potential roles in modulating neuronal excitability, which could be either protective or toxic depending on the concentration and context.
-
Anti-inflammatory Effects in the CNS: The palmitate moiety may contribute to anti-inflammatory or pro-inflammatory signaling pathways within the central nervous system, warranting investigation in models of neuroinflammation.
Postulated Mechanisms of Action
The neuropharmacological effects of "this compound" are likely mediated through multiple mechanisms:
-
Modulation of Voltage-Gated Sodium Channels (VGSCs): Aconitum alkaloids are known to bind to site 2 of the alpha-subunit of VGSCs, leading to persistent activation or blockade, depending on the specific alkaloid structure.[1] This can profoundly affect neuronal excitability and neurotransmitter release.
-
Interaction with Nicotinic Acetylcholine Receptors (nAChRs): Some diterpenoid alkaloids exhibit activity at nAChRs, which are critical for cognitive function and synaptic plasticity.
-
Modulation of Endoplasmic Reticulum (ER) Stress: The palmitate component can induce ER stress in neuronal cells, a pathway implicated in various neurodegenerative diseases. This effect could be a critical aspect of the compound's toxicity profile.
Data Presentation
Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, as specific experimental data for "this compound" are not currently available in the public domain. These values are based on typical ranges observed for other Aconitum alkaloids.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay Type | Target | Cell Line | Parameter | Hypothetical Value | Reference Compound |
| Electrophysiology | Nav1.7 | HEK293 | IC₅₀ | 500 nM | Tetrodotoxin |
| Radioligand Binding | α7 nAChR | GH4C1 | Kᵢ | 1.2 µM | Mecamylamine |
| Cell Viability | SH-SY5Y | Neuroblastoma | CC₅₀ | 15 µM | Staurosporine |
| ER Stress Marker | CHOP Induction | Primary Cortical Neurons | EC₅₀ | 5 µM | Tunicamycin |
Table 2: Hypothetical In Vivo Analgesic Efficacy of this compound
| Animal Model | Dosing Route | Dose Range (mg/kg) | Endpoint | Hypothetical Efficacy (% MPE) | Reference Compound |
| Hot Plate Test (Mouse) | Intraperitoneal (i.p.) | 0.1 - 1.0 | Latency to paw lick | 65% at 0.5 mg/kg | Morphine |
| Formalin Test (Rat) | Subcutaneous (s.c.) | 0.05 - 0.5 | Reduction in flinching (late phase) | 75% at 0.25 mg/kg | Indomethacin |
| Chronic Constriction Injury (Rat) | Oral (p.o.) | 1.0 - 10 | Reversal of mechanical allodynia | 50% at 5 mg/kg | Gabapentin |
% MPE = Percent Maximum Possible Effect
Experimental Protocols
Protocol 1: In Vitro Assessment of Voltage-Gated Sodium Channel (Nav1.7) Activity
Objective: To determine the inhibitory effect of "this compound" on human Nav1.7 channels expressed in a heterologous system using automated patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably expressing human Nav1.7 channels
-
"this compound" stock solution (10 mM in DMSO)
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
Procedure:
-
Culture HEK293-hNav1.7 cells to 70-80% confluency.
-
Prepare a single-cell suspension using standard cell detachment methods.
-
Prepare serial dilutions of "this compound" in the extracellular solution. The final DMSO concentration should not exceed 0.1%.
-
Load the cell suspension, intracellular solution, extracellular solution, and compound dilutions onto the automated patch-clamp system according to the manufacturer's instructions.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the membrane potential at -100 mV and applying a depolarizing step to 0 mV for 20 ms.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cells with increasing concentrations of "this compound" and record the corresponding currents.
-
Analyze the data to determine the concentration-dependent inhibition of the peak inward current.
-
Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Assessment of Analgesic Activity using the Hot Plate Test
Objective: To evaluate the central analgesic effects of "this compound" in mice.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
"this compound" solution (in a suitable vehicle, e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Morphine sulfate (B86663) (positive control)
-
Vehicle solution (negative control)
-
Hot plate apparatus maintained at 55 ± 0.5 °C
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency to a nociceptive response (paw licking or jumping) by placing each mouse on the hot plate. A cut-off time of 30 seconds is used to prevent tissue damage.
-
Randomly assign mice to treatment groups (vehicle, positive control, and different doses of "this compound").
-
Administer the test compounds via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to the nociceptive response.
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect.
Visualizations
Signaling Pathways
Caption: Postulated signaling pathway for VGSC modulation.
Caption: Potential pathway for palmitate-induced ER stress.
Experimental Workflows
Caption: Workflow for in vitro neuropharmacological screening.
Caption: Workflow for in vivo analgesic efficacy studies.
Safety Precautions
Aconitum alkaloids are known to be highly toxic. "this compound" should be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention. A comprehensive risk assessment should be performed before commencing any experimental work.
References
Application of 14-Benzoylmesaconine-8-palmitate in Pain Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Benzoylmesaconine-8-palmitate is a novel synthetic derivative of benzoylmesaconine (B1261751), a monoester diterpenoid alkaloid found in Aconitum species. Benzoylmesaconine itself is a hydrolyzed metabolite of mesaconitine (B191843) and has demonstrated significant analgesic and anti-inflammatory properties. The addition of a palmitate ester at the 8-position is hypothesized to enhance the lipophilicity of the parent compound, potentially improving its bioavailability and ability to cross the blood-brain barrier. Furthermore, the palmitate moiety is a component of endogenous signaling lipids like palmitoylethanolamide (B50096) (PEA), which is known to have analgesic and anti-inflammatory effects, suggesting a potential for dual-action pharmacology.
This document provides detailed application notes and experimental protocols for the investigation of this compound in preclinical pain models. The methodologies described are standard in the field of nociception research and are intended to guide researchers in evaluating the potential of this compound as a novel analgesic agent.
Hypothesized Mechanism of Action
The analgesic and anti-inflammatory effects of this compound are postulated to arise from a synergistic or additive effect of its two principal components: the benzoylmesaconine core and the palmitate side chain.
-
Benzoylmesaconine Moiety: Aconitum alkaloids, including benzoylmesaconine, are known to exert their effects through the modulation of voltage-gated sodium channels.[1] Additionally, benzoylmesaconine has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3]
-
Palmitate Moiety: The palmitate component may confer activity similar to that of palmitoylethanolamide (PEA), an endogenous fatty acid amide. PEA is known to exert analgesic and anti-inflammatory effects by activating the peroxisome proliferator-activated receptor alpha (PPAR-α).[4][5] This activation leads to the downregulation of pro-inflammatory gene expression. PEA also indirectly modulates the endocannabinoid system.[5][6]
Therefore, it is hypothesized that this compound may exhibit a multi-target mechanism of action, involving the blockade of voltage-gated sodium channels, suppression of inflammatory pathways (NF-κB and MAPK), and activation of PPAR-α.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound in pain modulation.
Data Presentation
Table 1: Hypothetical Analgesic Efficacy in Thermal Pain Models
| Treatment Group | Dose (mg/kg, i.p.) | Hot Plate Latency (s) | Tail-Flick Latency (s) |
| Vehicle Control | - | 5.2 ± 0.4 | 3.1 ± 0.3 |
| Morphine | 10 | 18.5 ± 1.2 | 8.9 ± 0.7 |
| This compound | 1 | 7.8 ± 0.6 | 4.5 ± 0.4 |
| This compound | 5 | 12.4 ± 0.9 | 6.8 ± 0.5 |
| This compound | 10 | 16.1 ± 1.1 | 8.2 ± 0.6 |
| *Data are presented as mean ± SEM. *p < 0.05, **p < 0.001 compared to vehicle control. |
Table 2: Hypothetical Efficacy in the Formalin Test
| Treatment Group | Dose (mg/kg, i.p.) | Early Phase (0-10 min) Licking Time (s) | Late Phase (10-60 min) Licking Time (s) |
| Vehicle Control | - | 45.3 ± 3.8 | 152.7 ± 12.5 |
| Morphine | 10 | 15.1 ± 2.1 | 35.8 ± 5.2 |
| This compound | 1 | 38.2 ± 3.5 | 110.4 ± 10.1** |
| This compound | 5 | 25.6 ± 2.9 | 75.9 ± 8.7 |
| This compound | 10 | 18.9 ± 2.5 | 48.3 ± 6.4 |
| *Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to vehicle control. |
Experimental Protocols
Hot Plate Test
The hot plate test is a method for assessing the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[7][8]
Workflow:
Caption: Workflow for the Hot Plate Test.
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Animals: Male or female mice (20-25 g) or rats (200-250 g).
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.[9]
-
Administer this compound, a vehicle control, or a positive control (e.g., morphine) via intraperitoneal (i.p.) injection.
-
After a predetermined latency period (e.g., 30 minutes), place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).[9]
-
Start a stopwatch immediately upon placing the animal on the hot plate.
-
Observe the animal for nociceptive responses, such as paw licking, paw shaking, or jumping.
-
Record the latency time to the first clear nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[10]
-
Tail-Flick Test
The tail-flick test is another common method for assessing thermal nociception, primarily measuring a spinal reflex to a thermal stimulus.[11]
Workflow:
Caption: Workflow for the Tail-Flick Test.
Methodology:
-
Apparatus: A tail-flick apparatus with a radiant heat source.
-
Animals: Male or female mice (20-25 g) or rats (200-250 g).
-
Procedure:
-
Gently restrain the animal in a suitable holder, allowing the tail to be exposed. Allow the animal to acclimate to the restrainer for 15-20 minutes.[12]
-
Administer this compound, a vehicle control, or a positive control (e.g., morphine) via i.p. injection.
-
After a predetermined latency period (e.g., 30 minutes), position the animal's tail over the radiant heat source.
-
Activate the heat source and start a timer simultaneously.
-
The latency to the withdrawal of the tail (a sharp flick) from the heat source is recorded.
-
A cut-off time (usually 10-15 seconds) is set to prevent tissue damage.
-
Formalin Test
The formalin test is a model of tonic chemical pain that is useful for assessing both acute and chronic inflammatory pain.[13][14] The test has two distinct phases: an early, acute phase (0-10 minutes) resulting from direct C-fiber activation, and a late, inflammatory phase (10-60 minutes) involving central sensitization and inflammation.[15]
Workflow:
Caption: Workflow for the Formalin Test.
Methodology:
-
Apparatus: A transparent observation chamber with a mirror placed underneath to allow for clear observation of the animal's paws.
-
Animals: Male or female mice (20-25 g) or rats (200-250 g).
-
Procedure:
-
Acclimatize the animals to the observation chamber for at least 30 minutes before the experiment.
-
Administer this compound, a vehicle control, or a positive control (e.g., morphine) via i.p. injection.
-
After a predetermined latency period (e.g., 30 minutes), inject a dilute formalin solution (e.g., 1-5% in saline, 20-50 µL) subcutaneously into the plantar surface of one hind paw.
-
Immediately after the formalin injection, return the animal to the observation chamber and start a timer.
-
Record the total time the animal spends licking, biting, or shaking the injected paw for a period of up to 60 minutes.
-
The data is typically analyzed in two phases: the early phase (0-10 minutes) and the late phase (10-60 minutes).
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential analgesic agent. The hypothetical data and proposed mechanism of action are based on the known pharmacology of its constituent moieties and are intended to serve as a guide for experimental design and data interpretation. Further investigation into the pharmacokinetics and toxicology of this compound is also warranted.
References
- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How PEA Helps Relieve Neuropathic & Chronic Pain - The Well Theory [thewelltheory.com]
- 6. dovepress.com [dovepress.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Hot-plate analgesia testing [bio-protocol.org]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formalin test: Significance and symbolism [wisdomlib.org]
- 15. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: 14-Benzoylmesaconine-8-palmitate as a Novel Anti-Inflammatory Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. 14-Benzoylmesaconine-8-palmitate is a novel compound synthesized to leverage the known anti-inflammatory properties of Benzoylmesaconine (BMA) with the modulatory effects of palmitic acid. BMA, a monoester alkaloid, has demonstrated significant anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[1][2][3] Palmitate, a saturated fatty acid, has a complex role in inflammation, with reports indicating both pro- and anti-inflammatory activities, often through pathways involving Toll-like receptor 4 (TLR4). This document provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of this compound using established in vitro models.
Hypothesized Mechanism of Action
It is hypothesized that this compound will exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is presumed to occur through the synergistic or additive effects of its constituent moieties. The Benzoylmesaconine component is expected to inhibit the NF-κB and MAPK signaling pathways, while the palmitate moiety may modulate cellular uptake and receptor interactions, potentially influencing the overall inflammatory response.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the effects of this compound on key inflammatory markers in Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This data is intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.8 |
| LPS (1 µg/mL) | 1250.7 ± 89.5 | 980.4 ± 75.2 | 450.6 ± 35.1 |
| LPS + this compound (10 µM) | 875.2 ± 65.3 | 650.1 ± 50.9 | 290.4 ± 22.7 |
| LPS + this compound (20 µM) | 550.9 ± 42.1 | 380.6 ± 30.1 | 150.8 ± 15.3 |
| LPS + this compound (40 µM) | 250.4 ± 20.5 | 180.3 ± 15.8 | 80.2 ± 9.9 |
Table 2: Effect of this compound on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production
| Treatment Group | NO Production (% of LPS control) | ROS Production (% of LPS control) |
| Vehicle Control | 5.2 ± 1.1 | 8.9 ± 1.5 |
| LPS (1 µg/mL) | 100 | 100 |
| LPS + this compound (10 µM) | 75.6 ± 6.2 | 80.3 ± 7.1 |
| LPS + this compound (20 µM) | 50.1 ± 4.5 | 55.7 ± 5.2 |
| LPS + this compound (40 µM) | 28.9 ± 3.1 | 35.4 ± 3.9 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW264.7 macrophages and their stimulation to induce an inflammatory response.
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[4]
-
Procedure:
-
Seed RAW264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA extraction) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[4][5]
-
Include a vehicle control group (cells treated with vehicle only) and an LPS-only control group.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[6]
-
Procedure:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well of the 96-well plate.
-
In a new 96-well plate, add 100 µL of supernatant.
-
Add 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[6]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
Reactive Oxygen Species (ROS) Assay
This protocol measures intracellular ROS levels using the fluorescent probe DCFH-DA.
-
Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[7][8]
-
Procedure:
-
After treatment, remove the culture medium and wash the cells with warm phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C.[9]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[7]
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the target cytokine.
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[10][11][12]
-
Briefly, coat a 96-well plate with capture antibody, add supernatants and standards, followed by the detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curves.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol assesses the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture.
-
Procedure:
-
After a shorter treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Caption: Hypothesized NF-κB and MAPK signaling pathway inhibition.
References
- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Pro-inflammatory Cytokines in LPS-Induced Murine RAW264.7 Macrophages [bio-protocol.org]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. doc.abcam.com [doc.abcam.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 10. ELISA of serum TNF-α, IL-1β, IL-10, and IL-6 concentrations [bio-protocol.org]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Toxicity Screening of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Benzoylmesaconine-8-palmitate is a diterpenoid alkaloid. This document provides a comprehensive suite of in vitro experimental protocols to assess its potential toxicity. Given that related aconitine-type alkaloids are known for their significant cardiotoxic and neurotoxic effects, the experimental design prioritizes the evaluation of these critical endpoints.[1][2][3] The primary mechanism of toxicity for aconitine (B1665448) alkaloids involves the persistent activation of voltage-gated sodium channels, leading to disruptions in excitable tissues like the myocardium and neurons.[1]
This protocol outlines a tiered screening approach, beginning with general cytotoxicity assays and progressing to more specific assessments of cardiotoxicity, neurotoxicity, and hepatotoxicity. The inclusion of a palmitate moiety suggests that the compound's lipophilicity may influence its pharmacokinetic and toxicodynamic properties. Palmitic acid itself can modulate cellular susceptibility to drug-induced toxicity, a factor that should be considered in the interpretation of results.[4][5]
Experimental Design Workflow
The overall workflow for the toxicity screening of this compound is depicted below. The process begins with preliminary cytotoxicity screening to determine the appropriate concentration range for subsequent, more detailed toxicological assessments.
Figure 1: Tiered experimental workflow for toxicity screening.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the proposed assays.
Table 1: General Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition/Toxicity (%) |
| H9c2 | MTT | Viability | 24 | ||
| (Cardiomyoblasts) | LDH | Cytotoxicity | 24 | ||
| SH-SY5Y | MTT | Viability | 24 | ||
| (Neuroblastoma) | LDH | Cytotoxicity | 24 | ||
| HepG2 | MTT | Viability | 24 | ||
| (Hepatoma) | LDH | Cytotoxicity | 24 |
Table 2: Cardiotoxicity Assessment in human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs)
| Parameter | Endpoint | Concentration (µM) | Result |
| Beating Rate | Beats per minute | 0.1 | |
| 1 | |||
| 10 | |||
| Calcium Transient | Peak Amplitude | 0.1 | |
| 1 | |||
| 10 | |||
| Decay Time (ms) | 0.1 | ||
| 1 | |||
| 10 |
Table 3: Neurotoxicity Assessment in SH-SY5Y Cells
| Parameter | Endpoint | Concentration (µM) | Result |
| Neurite Outgrowth | Average Neurite Length (µm) | 0.1 | |
| 1 | |||
| 10 | |||
| Neurotransmitter Release | Acetylcholine (B1216132) (ACh) Release (%) | 0.1 | |
| 1 | |||
| 10 |
Table 4: Hepatotoxicity Assessment in HepG2 Cells
| Parameter | Endpoint | Concentration (µM) | Result |
| ALT/AST Release | Fold Change vs. Control | 1 | |
| 10 | |||
| 100 | |||
| Steatosis | Lipid Accumulation (OD) | 1 | |
| 10 | |||
| 100 |
Experimental Protocols
General Cytotoxicity Assays
a) MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Materials:
-
Target cell lines (H9c2, SH-SY5Y, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only controls (DMSO concentration should not exceed 0.5%).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[7]
-
Materials:
-
Target cell lines
-
Complete cell culture medium
-
LDH assay kit
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
-
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Include the following controls: vehicle control and maximum LDH release control (cells treated with lysis buffer).
-
After the incubation period, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Cardiotoxicity Assays using hiPSC-CMs
-
a) Beating Rate Analysis:
-
Plate hiPSC-CMs on Matrigel-coated plates.
-
After 7-10 days, when spontaneous beating is observed, treat the cells with various concentrations of this compound.
-
Record videos of the beating cardiomyocytes before and after treatment using a high-speed camera mounted on a microscope.
-
Analyze the videos to determine the beating rate (beats per minute).
-
-
b) Calcium Imaging:
-
Load the hiPSC-CMs with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acquire baseline fluorescence images.
-
Add this compound and record the changes in intracellular calcium concentration over time using a fluorescence microscope.
-
Analyze the fluorescence intensity to determine the amplitude and decay time of the calcium transients.
-
Neurotoxicity Assays
-
a) Neurite Outgrowth Assay:
-
Differentiate SH-SY5Y cells by treating them with retinoic acid.
-
Expose the differentiated cells to different concentrations of this compound.
-
After 48-72 hours, fix the cells and stain for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a microscope and measure the length of the neurites using image analysis software.
-
-
b) Neurotransmitter Release Assay:
-
Culture differentiated SH-SY5Y cells.
-
Depolarize the cells with a high concentration of potassium chloride (KCl) in the presence or absence of this compound.
-
Collect the cell culture supernatant.
-
Measure the concentration of acetylcholine (ACh) in the supernatant using a commercially available ELISA kit. Aconitine has been shown to affect acetylcholine release.[8]
-
Hepatotoxicity Assays
-
a) Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Release Assay:
-
Culture HepG2 cells in 24-well plates.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the activity of ALT and AST in the supernatant using commercially available colorimetric assay kits.
-
-
b) Steatosis (Lipid Accumulation) Assay:
-
Culture HepG2 cells and treat them with this compound.
-
Fix the cells and stain with Oil Red O, a dye that stains neutral lipids.
-
Wash the cells and extract the dye with isopropanol.
-
Measure the absorbance of the extracted dye at 520 nm to quantify lipid accumulation.
-
Signaling Pathway Visualization
Aconitine alkaloids are known to exert their toxicity by modulating voltage-gated sodium channels, which leads to an influx of Na+ and subsequently Ca2+ ions. This disruption of ion homeostasis can trigger downstream signaling pathways leading to cellular damage and apoptosis.
Figure 2: Putative signaling pathway for aconitine-type alkaloid toxicity.
Conclusion
The described experimental design provides a robust framework for the initial in vitro toxicity screening of this compound. By systematically evaluating general cytotoxicity, cardiotoxicity, neurotoxicity, and hepatotoxicity, researchers can gain valuable insights into the compound's safety profile. The inclusion of mechanistic assays will further elucidate the underlying toxicological pathways. The results from these studies will be crucial for guiding further drug development and risk assessment.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Aconitine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 14-Benzoylmesaconine-8-palmitate, a complex diterpenoid alkaloid. The following methods are designed to enable researchers to selectively modify the ester functionalities at the C-8 and C-14 positions, facilitating structure-activity relationship (SAR) studies, the development of novel therapeutic agents, and the generation of analytical standards.
Introduction
This compound is a diester-diterpenoid alkaloid of the aconitine (B1665448) type. The biological activity and toxicity of aconitine alkaloids are significantly influenced by the nature of the ester groups at the C-8 and C-14 positions.[1][2] Derivatization of these functional groups allows for the modulation of the molecule's pharmacological and toxicological properties. The protocols outlined below describe methods for selective and complete hydrolysis, as well as transesterification and amidation, to generate a library of derivatives for further investigation. The C-8 ester is generally more susceptible to hydrolysis than the C-14 benzoyl ester.[1][3]
Chemical Derivatization Pathways
The following diagram illustrates the potential derivatization pathways for this compound.
References
- 1. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
improving "14-Benzoylmesaconine-8-palmitate" solubility for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Benzoylmesaconine-8-palmitate, focusing on challenges related to its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of benzoylmesaconine (B1261751), an aconitine (B1665448) alkaloid. The addition of the 8-palmitate group, a long-chain fatty acid, significantly increases its lipophilicity, leading to very poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the general mechanisms of action for aconitine alkaloids and palmitic acid?
A2: Aconitine alkaloids, the parent class of compounds, are known to interact with voltage-gated sodium channels in excitable tissues like neurons and muscle cells.[1][2][3] Benzoylmesaconine has demonstrated analgesic effects and interacts with specific regions in the brain stem.[4][5] Palmitic acid and its derivatives are involved in various cellular signaling pathways, including the Akt-mTOR and insulin (B600854) signaling pathways, and can modulate protein localization and function through palmitoylation.[6][7][8][9][10]
Q3: Are there any known solubility data for similar compounds?
A3: Yes, the related compound Benzoylmesaconine (14-Benzoylmesaconine) has reported solubilities in several organic solvents. This data can serve as a starting point for developing a solubilization strategy for this compound.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Assay Buffer
Cause: The high lipophilicity of the palmitate chain leads to poor solubility in aqueous solutions.
Solution Workflow:
Caption: A stepwise workflow for addressing precipitation issues of this compound in assays.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent Approach
This protocol is recommended as a first-line approach for preparing this compound for in vitro cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO or ethanol to a final concentration of 10-50 mM.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication (5-10 minutes) in a water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in the same organic solvent to create a range of intermediate stock concentrations.
-
-
Prepare Final Working Solution in Assay Buffer:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Add the stock solution to the pre-warmed aqueous assay buffer to achieve the final desired concentration. Crucially, the final concentration of the organic solvent in the assay buffer should be kept to a minimum, typically ≤0.5% (v/v), to avoid solvent-induced cellular toxicity.
-
Immediately vortex the final working solution to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation. If slight precipitation occurs, a brief sonication (1-2 minutes) may help.
-
-
Control Preparation:
-
Prepare a vehicle control containing the same final concentration of the organic solvent (e.g., 0.5% DMSO) in the assay buffer without the compound.
-
Data Presentation: Solvent Compatibility and Recommended Starting Concentrations
| Solvent | Reported Solubility of Benzoylmesaconine | Recommended Starting Stock Concentration for this compound | Maximum Recommended Final Concentration in Assay | Notes |
| DMSO | 30 mg/mL[11] | 10-50 mM | ≤0.5% (v/v) | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | 30 mg/mL[11] | 10-50 mM | ≤0.5% (v/v) | Can be a suitable alternative to DMSO. |
| DMF | 30 mg/mL[11] | 10-50 mM | ≤0.1% (v/v) | Use with caution due to higher potential for cytotoxicity. |
Protocol 2: Solubilization using Surfactants
This protocol is recommended if the co-solvent approach fails to maintain solubility at the desired final concentration. Surfactants can form micelles that encapsulate lipophilic compounds, increasing their apparent solubility in aqueous solutions.[12][13][14][15]
Materials:
-
This compound stock solution (in DMSO or ethanol as per Protocol 1)
-
Surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68
-
Aqueous assay buffer
-
Vortex mixer
Procedure:
-
Prepare Surfactant-Containing Assay Buffer:
-
Prepare the aqueous assay buffer containing a low concentration of the chosen surfactant. A starting concentration of 0.01% to 0.1% (w/v) is recommended.
-
Ensure the surfactant is fully dissolved in the buffer.
-
-
Prepare Final Working Solution:
-
Add the this compound stock solution to the surfactant-containing assay buffer to the desired final concentration.
-
The final concentration of the organic solvent should still be minimized (≤0.5% v/v).
-
Vortex immediately and thoroughly.
-
-
Control Preparation:
-
Prepare two controls:
-
A vehicle control with the organic solvent in the surfactant-containing buffer.
-
A surfactant-only control in the assay buffer to account for any effects of the surfactant itself on the assay.
-
-
Data Presentation: Common Surfactants for In Vitro Assays
| Surfactant | Type | Recommended Starting Concentration | Key Considerations |
| Tween® 20 | Non-ionic | 0.01% - 0.05% (w/v) | Commonly used in immunoassays; generally low cytotoxicity at these concentrations. |
| Tween® 80 | Non-ionic | 0.01% - 0.05% (w/v) | Can improve cell permeability; assess for potential interference with cell-based assays. |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.1% (w/v) | Often used to reduce shear stress in cell culture; generally well-tolerated by cells. |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of aconitine alkaloids and palmitic acid.
Caption: Hypothetical signaling cascade of this compound, showing potential dual effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive mechanism of the aconitine alkaloids mesaconitine and benzoylmesaconine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 7. Palmitate modulates the early steps of insulin signalling pathway in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitic acid-induced lipotoxicity promotes a novel interplay between Akt-mTOR, IRS-1, and FFAR1 signaling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. asianpharmtech.com [asianpharmtech.com]
Technical Support Center: Synthesis of 14-Benzoylmesaconine-8-palmitate
Disclaimer: Detailed synthetic protocols and specific troubleshooting for the synthesis of 14-Benzoylmesaconine-8-palmitate are not extensively documented in publicly available scientific literature. The following guidance is based on general principles of organic synthesis, particularly the esterification of complex molecules, and data from research on related lipo-alkaloids.
Troubleshooting Guide: Overcoming Low Yield
Low yield in the synthesis of this compound can be attributed to several factors, from suboptimal reaction conditions to product instability and purification challenges. This guide provides a structured approach to identifying and resolving these issues.
dot
Caption: Troubleshooting workflow for low-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable causes for a very low yield in the palmitoylation of 14-Benzoylmesaconine?
A: The most likely culprits for low yield are:
-
Steric Hindrance: The C8 hydroxyl group on the complex aconitine (B1665448) skeleton is sterically hindered, making it less accessible for acylation.
-
Side Reactions: The C14 benzoyl group is susceptible to hydrolysis under certain conditions, leading to the formation of byproducts.[1][2] Other hydroxyl groups on the molecule could also compete in the acylation reaction if not properly managed.
-
Low Reactivity of Palmitic Acid: Direct esterification with palmitic acid requires harsh conditions that can degrade the starting material. An activated form of palmitic acid (e.g., palmitoyl (B13399708) chloride or an activated ester) is generally necessary.
-
Purification Difficulties: Lipo-alkaloids are known to be challenging to purify due to their similar polarities.[3] The target compound may be difficult to separate from unreacted 14-Benzoylmesaconine and lipid-based reagents, leading to significant product loss during purification.
Q2: How can I improve the solubility of the reactants?
A: 14-Benzoylmesaconine is a polar molecule, while palmitic acid and its derivatives are non-polar. Finding a suitable solvent is critical. Consider using:
-
Aprotic Polar Solvents: Such as Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) which can dissolve both reactants to some extent.
-
Co-solvent Systems: A mixture of solvents might be necessary to achieve adequate solubility for all components.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can facilitate reactions between reactants in immiscible phases.
Q3: What are the recommended purification techniques for this compound?
A: Due to the lipophilic nature of the product, standard silica gel chromatography might be challenging. Based on studies of similar natural lipo-alkaloids, the following methods are recommended:
-
Reversed-Phase Chromatography: Using a C18 (ODS) stationary phase is often more effective for separating lipophilic compounds.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution for separating complex mixtures of lipo-alkaloids.[3] A mobile phase containing a small amount of a modifier like diethylamine (B46881) has been shown to improve separation.[3]
-
Solvent Extraction: A carefully designed series of liquid-liquid extractions can help in the initial cleanup to remove excess fatty acid and other impurities.
Q4: Are there alternative synthetic strategies to consider?
A: Yes. If chemical synthesis proves to be low-yielding, you might explore:
-
Enzymatic Synthesis: Lipases are enzymes that catalyze esterification reactions, often with high specificity and under mild conditions.[4][5] This could potentially avoid side reactions and improve yield. Novozym 435 is a commonly used lipase (B570770) for such transformations.[5][6]
-
Protecting Group Chemistry: To prevent unwanted acylation at other positions, a protecting group strategy could be employed, although this would add extra steps to the synthesis.
Data on Related Lipo-Alkaloids
The following table summarizes various lipo-alkaloids that have been isolated from natural sources, which can provide context on the types of fatty acid side chains commonly found on the aconitine skeleton.[3][7][8]
| Compound Name | Aconitane Skeleton | Fatty Acid Side Chain at C8 | Reference |
| 8-O-linoleoyl-14-benzoylmesaconine | 14-benzoylmesaconine | Linoleic acid | [3] |
| 8-O-palmitoyl-14-benzoylmesaconine | 14-benzoylmesaconine | Palmitic acid | [3] |
| 8-O-oleoyl-14-benzoylmesaconine | 14-benzoylmesaconine | Oleic acid | [3] |
| 8-O-linoleoyl-14-benzoylaconine | 14-benzoylaconine | Linoleic acid | [3] |
| 8-O-palmitoyl-14-benzoylaconine | 14-benzoylaconine | Palmitic acid | [3] |
| 8-O-oleoyl-14-benzoylaconine | 14-benzoylaconine | Oleic acid | [3] |
Proposed Experimental Protocol (General Guidance)
This protocol is a general starting point and will require optimization.
Objective: To synthesize this compound via esterification.
Materials:
-
14-Benzoylmesaconine
-
Palmitoyl chloride (or palmitic acid with a coupling agent like DCC/DMAP or EDC/DMAP)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Anhydrous Triethylamine (TEA) or Pyridine (as a base)
-
Argon or Nitrogen gas for inert atmosphere
-
Reversed-phase silica gel (C18) for chromatography
Procedure:
-
Preparation:
-
Thoroughly dry all glassware.
-
Dissolve 14-Benzoylmesaconine (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add a base such as Triethylamine (1.5 equivalents) to the solution to act as an acid scavenger.
-
-
Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Palmitoyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product using reversed-phase column chromatography (C18 silica).
-
Elute with a gradient of methanol (B129727) in water or acetonitrile (B52724) in water.
-
Collect fractions and analyze by TLC or LC-MS.
-
Combine the pure fractions and remove the solvent to yield the final product.
-
dot
Caption: General experimental workflow for synthesis.
References
- 1. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Oxygenated Fatty Acid as a Side Chain of Lipo-Alkaloids in Aconitum carmichaelii by UHPLC-Q-TOF-MS and a Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and quantitative analysis of lipo-alkaloids and fatty acids in Aconitum carmichaelii using LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 14-Benzoylmesaconine-8-palmitate
Welcome to the technical support center for the purification of 14-Benzoylmesaconine-8-palmitate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this complex diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its complex structure, which includes both a bulky palmitate ester group and a benzoylmesaconine (B1261751) core. This dual characteristic can lead to:
-
Co-elution with other lipids and alkaloids: The presence of both polar and non-polar moieties increases the likelihood of co-eluting with structurally similar compounds from the crude extract.
-
Degradation: The ester linkages are susceptible to hydrolysis under acidic or basic conditions, and the complex diterpenoid structure can be sensitive to heat and prolonged exposure to certain solvents.[1][2]
-
Low abundance: Like many secondary metabolites, the concentration of this specific compound in the natural source may be low, requiring efficient extraction and purification strategies to obtain sufficient quantities.
Q2: Which chromatographic techniques are most suitable for the purification of this compound?
A2: A multi-step chromatographic approach is typically necessary for the purification of complex natural products like this compound.[3] The most effective techniques include:
-
Column Chromatography (CC): Often used as an initial purification step to separate major classes of compounds. Normal-phase (e.g., silica (B1680970) gel) or reversed-phase (e.g., C18) chromatography can be employed.
-
High-Performance Liquid Chromatography (HPLC): Essential for final purification to achieve high purity.[4] Reversed-phase HPLC is commonly used for separating alkaloids.
-
Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that can be very effective for separating complex mixtures of natural products and minimizing sample degradation.[1][5]
Q3: How can I prevent the degradation of this compound during purification?
A3: To minimize degradation, consider the following precautions:
-
Avoid strong acids and bases: Use neutral or near-neutral pH conditions whenever possible.[6]
-
Use moderate temperatures: Avoid excessive heat during solvent evaporation and other steps.
-
Work efficiently: Minimize the duration of the purification process to reduce exposure to potentially harmful conditions.
-
Use of aprotic solvents: When possible, using aprotic solvents can help prevent the degradation of the compound.[1][2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Initial Extraction and Column Chromatography
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent system. A combination of polar and non-polar solvents may be necessary to efficiently extract the amphipathic target compound. Consider techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[3] |
| Compound Loss During Solvent Partitioning | Carefully select the solvents for liquid-liquid extraction to ensure the target compound partitions favorably into the desired phase. Perform multiple extractions to maximize recovery. |
| Irreversible Adsorption on Stationary Phase | If using silica gel, the slightly acidic nature of the silica may lead to strong adsorption or degradation. Consider using neutral alumina (B75360) or a bonded phase like C18 for the initial column chromatography. |
| Degradation During Solvent Removal | Use a rotary evaporator at a low temperature and pressure to remove solvents. For heat-sensitive compounds, consider lyophilization if the solvent system is appropriate. |
Issue 2: Co-elution of Impurities in HPLC
| Possible Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water. The addition of a small amount of a modifier like formic acid or trifluoroacetic acid (if the compound is stable) can improve peak shape and resolution.[7] |
| Inappropriate Stationary Phase | If co-elution persists, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano) that may offer different selectivity for your compound and the impurities. |
| Column Overloading | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and poor resolution.[8] |
| Isocratic vs. Gradient Elution | If using isocratic elution, switch to a gradient elution method. A gradient can help to separate compounds with a wider range of polarities and improve resolution. |
Issue 3: Peak Tailing in HPLC Chromatogram
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | The tertiary amine in the mesaconine (B8520833) structure can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (0.1-0.5%) to block these interactions.[8] |
| Column Degradation | The column may be degrading. Try washing the column with a strong solvent or, if the problem persists, replace the column. |
| Sample Overload | Inject a smaller sample volume or a more dilute sample. |
| Inappropriate pH of the Mobile Phase | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
Experimental Protocols
General Protocol for the Purification of Aconitum Alkaloids
This protocol provides a general workflow that can be adapted for the purification of this compound.
-
Extraction:
-
Grind the dried plant material (e.g., roots of Aconitum species).
-
Macerate the ground material with an appropriate solvent system (e.g., methanol/dichloromethane (B109758) mixture) at room temperature for 24-48 hours.
-
Filter and concentrate the extract under reduced pressure.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in a 5% aqueous acid solution (e.g., sulfuric acid) and filter.[1]
-
Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove neutral and weakly basic compounds.
-
Basify the aqueous layer with a base (e.g., 25% aqueous ammonia) to a pH of 9-10.
-
Extract the alkaloids with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the total alkaloid fraction.
-
-
Column Chromatography:
-
Subject the total alkaloid fraction to column chromatography on silica gel or alumina.
-
Elute with a gradient of a non-polar solvent to a polar solvent (e.g., n-hexane to ethyl acetate (B1210297), followed by ethyl acetate to methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Preparative HPLC:
-
Pool the fractions containing the target compound and subject them to preparative reversed-phase HPLC.
-
Use a C18 column with a mobile phase gradient of acetonitrile and water (potentially with a modifier like formic acid).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity in the final HPLC step.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. meddiscoveries.org [meddiscoveries.org]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Optimizing HPLC Gradient for 14-Benzoylmesaconine-8-palmitate Separation
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the separation of 14-Benzoylmesaconine-8-palmitate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: Due to the highly lipophilic nature of the palmitate ester, a reversed-phase HPLC method is recommended. A good starting point would be a C18 column with a gradient elution using acetonitrile (B52724) or methanol (B129727) as the organic modifier and water with a suitable additive as the aqueous phase. An acidic mobile phase is often beneficial for the analysis of alkaloids to ensure they are in their protonated form, which can improve peak shape.
Q2: How does the palmitate group affect the chromatography of benzoylmesaconine?
A2: The C8-palmitate ester group significantly increases the hydrophobicity of the molecule compared to benzoylmesaconine. This will result in a much longer retention time on a reversed-phase column. Therefore, a higher percentage of organic solvent in the mobile phase and a potentially steeper gradient will be necessary to elute the compound in a reasonable time with good peak shape.
Q3: What are the most common issues to expect when developing a method for this compound?
A3: Common issues include poor peak shape (tailing), low resolution from other lipophilic impurities, and potential for carryover due to its "sticky" nature. Peak tailing can arise from secondary interactions with the stationary phase or issues with the mobile phase pH.[1][2] Poor resolution may require careful optimization of the gradient slope, and carryover can be addressed with a robust needle wash protocol and a sufficient column wash at the end of the gradient.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a common problem, especially with basic compounds like alkaloids, and can be caused by several factors.[2][3][4]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol (B1196071) Interactions | Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%) or use a base-deactivated column.[1] Operate at a lower pH (e.g., pH 3 with formic acid or phosphoric acid) to ensure the silanol groups are fully protonated.[2] | Improved peak symmetry (reduced tailing). |
| Column Overload | Reduce the sample concentration or injection volume.[4] | Sharper, more symmetrical peaks. |
| Column Bed Deformation or Contamination | Reverse flush the column (if permitted by the manufacturer).[2] If the problem persists, replace the column. Use a guard column to protect the analytical column from sample matrix components.[3] | Restoration of peak shape and performance. |
| Extra-column Dead Volume | Check all fittings and tubing for proper connections. Use tubing with the smallest appropriate internal diameter.[4] | Reduced peak broadening and tailing, especially for early eluting peaks. |
Issue 2: Poor Resolution
Achieving adequate separation from other components in the sample matrix is critical.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Gradient Profile | Optimize the gradient slope. A shallower gradient during the elution of the target analyte will increase the separation time between peaks.[5][6] | Increased resolution between this compound and closely eluting impurities. |
| Incorrect Mobile Phase Composition | Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity. | Changes in peak elution order and potentially improved resolution. |
| Sub-optimal Temperature | Increase the column temperature (e.g., to 40°C). | Decreased mobile phase viscosity, which can lead to sharper peaks and improved resolution. |
Issue 3: Irreproducible Retention Times
Shifting retention times can compromise the reliability of your analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Column Equilibration | Increase the post-run equilibration time to ensure the column returns to the initial mobile phase conditions before the next injection.[7] | Consistent retention times from injection to injection. |
| Mobile Phase Preparation Issues | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent pH or buffer concentration can lead to shifts.[4] | Stable and reproducible retention times. |
| Pump Malfunction | Check the pump for leaks and ensure proper solvent proportioning.[7] | Consistent mobile phase delivery and stable retention times. |
Experimental Protocols
Proposed Starting HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 235 nm
-
Gradient Program:
-
Start with a scouting gradient to determine the approximate elution time.[5]
-
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 20.0 | 100 |
| 25.0 | 100 |
| 25.1 | 50 |
| 30.0 | 50 |
Gradient Optimization Workflow
-
Initial Scouting Run: Perform a broad gradient run (e.g., 50-100% B over 20 minutes) to determine the retention time of this compound.
-
Adjust Initial %B: Set the initial %B to be about 5% lower than the %B at which the analyte elutes in the scouting run.
-
Optimize Gradient Slope: If resolution is poor, decrease the gradient slope around the elution time of the analyte. For example, if the peak elutes at 15 minutes in the initial gradient (which corresponds to 72.5% B), you could try a segmented gradient.
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 60 | Start closer to elution conditions |
| 10.0 | 80 | Shallower gradient around expected elution |
| 12.0 | 100 | Steeper ramp to wash the column |
| 17.0 | 100 | Hold for column wash |
| 17.1 | 60 | Re-equilibration |
| 22.0 | 60 | Hold for equilibration |
Visualizations
Caption: A logical workflow for optimizing the HPLC gradient.
Caption: A flowchart for troubleshooting common HPLC issues.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. mastelf.com [mastelf.com]
- 6. Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Interference from Lipophilic Compounds in Biological Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be encountering interference from lipophilic compounds, such as "14-Benzoylmesaconine-8-palmitate," in their biological assays. The information provided here is intended to help identify and troubleshoot common issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of compound interference in a biological assay?
A1: Suspect interference if you observe one or more of the following:
-
Inconsistent results: High variability between replicate wells or between experiments.[1]
-
Unexpected dose-response curves: Non-sigmoidal curves, flattened curves, or curves that plateau at an unexpected level.[1]
-
Discrepancy with expected biology: Assay results do not align with known biological activity or previously published data for a similar compound.[1]
-
Assay drift: A gradual change in signal over the time of plate reading.[1]
-
Control failures: Inconsistent performance of positive or negative controls.[1]
Q2: Why might a lipophilic compound like this compound interfere with my assay?
A2: The lipophilic nature of this compound, suggested by the "palmitate" moiety, can lead to several types of assay interference:
-
Poor Solubility and Aggregation: At certain concentrations in aqueous assay buffers, lipophilic compounds can precipitate or form aggregates. These aggregates can physically interfere with assay components, scatter light in optical assays, or sequester and non-specifically inhibit enzymes.
-
Non-specific Binding: Lipophilic compounds can stick to plasticware, proteins, and other assay components, reducing the effective concentration of the compound and leading to inaccurate results.
-
Optical Interference: The compound may be colored or fluorescent, directly interfering with absorbance, fluorescence, or luminescence-based readouts.[2][3]
-
Chemical Reactivity: The compound might react directly with assay reagents, such as enzymes or substrates.[4]
Q3: What is a "Pan-Assay Interference Compound" (PAINS)?
A3: PAINS are chemical compounds that are known to interfere with a wide range of biological assays, often giving the appearance of activity when they are, in fact, false positives.[5] Their apparent activity is not due to a specific interaction with the biological target but rather to non-specific mechanisms like chemical reactivity, aggregation, or optical interference. It is crucial to identify and eliminate PAINS early in the drug discovery process.[5]
Q4: How can I proactively identify potential assay interference?
A4: Before starting a large-scale screening campaign, it is advisable to perform several preliminary checks:
-
Solubility Assessment: Visually inspect the compound in your assay buffer for any signs of precipitation.[1]
-
Light Scattering/Absorbance/Fluorescence Profiling: Scan the compound's optical properties at and near your assay's wavelengths to check for intrinsic color or fluorescence.[1][2][3]
-
Counter-screens: Test the compound in an assay format that lacks the biological target to identify non-specific effects.[1]
-
Computational Tools: Use online platforms like ChemFH to virtually evaluate the potential for false positives.[6]
Troubleshooting Guides
Issue 1: High variability and poor reproducibility in an enzyme inhibition assay.
-
Possible Cause: Compound precipitation or aggregation. The long-chain palmitate group in "this compound" increases its lipophilicity, making aggregation in aqueous buffers a strong possibility.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the wells containing the compound for any signs of cloudiness or precipitate.
-
Solubility Measurement: Determine the compound's solubility in the assay buffer.
-
Detergent Addition: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to help solubilize the compound and prevent aggregation.[7]
-
Lower Compound Concentration: Test the compound at a lower concentration range where it remains soluble.
-
Issue 2: Apparent inhibition in a fluorescence-based assay that is not observed in an orthogonal assay.
-
Possible Cause: The compound is quenching the fluorescence signal or has intrinsic fluorescence (autofluorescence).[2][3]
-
Troubleshooting Steps:
-
Fluorescence Quenching/Autofluorescence Check:
-
Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of your assay.
-
Measure the fluorescence of the assay's fluorescent probe in the presence and absence of the compound (without the biological target). A decrease in signal in the presence of the compound suggests quenching. An increase suggests autofluorescence.
-
-
Change Fluorophore: If possible, switch to a fluorophore with a different excitation/emission spectrum that does not overlap with the compound's absorbance or emission.
-
Use a Different Assay Format: Validate the hit using a non-fluorescence-based method, such as an absorbance or luminescence assay.[3]
-
Issue 3: Time-dependent increase in signal in a colorimetric assay.
-
Possible Cause: The compound is chemically unstable in the assay buffer and is degrading into a colored product, or it is reacting with one of the assay components to produce a colored substance.[4]
-
Troubleshooting Steps:
-
Compound Stability Check: Incubate the compound in the assay buffer for the duration of the assay and measure any changes in absorbance over time.
-
Omit Assay Components: Run control experiments where you systematically omit individual assay components (e.g., enzyme, substrate) to identify the source of the reaction.
-
Structural Analysis: Consult a medicinal chemist to evaluate the chemical structure for potentially reactive moieties.
-
Quantitative Data Summary
Since specific quantitative data for "this compound" interference is not publicly available, the following tables provide example data for a hypothetical lipophilic compound ("Compound X") to illustrate how to present such findings.
Table 1: Effect of Detergent on the Apparent IC50 of Compound X in an Enzyme Inhibition Assay
| Detergent Concentration | Apparent IC50 (µM) | Fold Shift in IC50 |
| 0% Triton X-100 | 1.2 | - |
| 0.005% Triton X-100 | 5.8 | 4.8 |
| 0.01% Triton X-100 | 15.3 | 12.8 |
| 0.05% Triton X-100 | > 50 | > 41.7 |
A significant shift in IC50 in the presence of detergent is a strong indicator of non-specific inhibition due to aggregation.
Table 2: Assessment of Optical Interference by Compound X
| Wavelength (nm) | Absorbance (at 10 µM) | Fluorescence Emission (at 10 µM, Ex: 485 nm) |
| 405 | 0.08 | N/A |
| 490 | 0.02 | 15,000 RFU |
| 520 | 0.01 | 5,000 RFU |
| 680 | < 0.005 | < 100 RFU |
This data suggests that Compound X is a blue-colored compound that also fluoresces, which could interfere with assays using these wavelengths.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol is used to detect the formation of compound aggregates in solution.
-
Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the compound to the desired final concentration (e.g., 10 µM) in the exact buffer used for the biological assay. The buffer must be filtered through a 0.02 µm filter to remove dust and other particulates.
-
Prepare a "buffer only" sample as a negative control.
-
Prepare a known aggregating compound as a positive control.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the temperature at which the biological assay is performed.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate.
-
Perform the DLS measurement, collecting data on the size distribution of particles in the solution.
-
-
Data Analysis:
-
Analyze the size distribution plot. The presence of particles in the range of 30-400 nm or larger, which are absent in the buffer-only control, is strong evidence of compound aggregation.[8]
-
The intensity of the scattered light can also be an indicator. A well-behaved, soluble small molecule should show no significant particle formation.
-
Protocol 2: Counter-Screen for Optical Interference
This protocol helps to identify if a compound has intrinsic optical properties that interfere with the assay readout.
-
Prepare Compound Dilutions: Serially dilute the test compound in the assay buffer to cover the concentration range used in the main experiment.
-
Plate Layout: In a microplate, add the compound dilutions to a set of wells. Include wells with buffer only as a blank.
-
Read Plate: Read the plate using the same instrument and settings (e.g., absorbance at 450 nm, fluorescence with Ex/Em at 485/520 nm) as the primary assay.
-
Data Analysis:
-
Subtract the blank values from the compound readings.
-
If the compound shows a concentration-dependent increase in signal, it indicates optical interference. This background signal should be subtracted from the data of the primary assay, or a different detection method should be considered.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of 14-Benzoylmesaconine-8-palmitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Benzoylmesaconine-8-palmitate in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
The expected [M+H]⁺ ion for this compound (molecular formula: C₄₇H₇₁NO₁₁) is approximately m/z 826.5. The exact mass may vary slightly depending on instrument calibration.
Q2: What are the primary fragmentation patterns observed for this compound in positive ion mode ESI-MS/MS?
In positive ion mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), aconitine-type alkaloids like this compound exhibit characteristic fragmentation patterns. The most dominant fragmentation is the neutral loss of the palmitic acid group from the C8 position.[1] Subsequent fragmentation often involves the loss of the benzoyl group from the C14 position, as well as losses of smaller molecules like water (H₂O), methanol (B129727) (CH₃OH), and carbon monoxide (CO).[2][3]
Q3: I am not seeing the expected molecular ion. What are the possible causes?
Several factors could lead to the absence or low intensity of the molecular ion:
-
In-source fragmentation: The compound may be fragmenting in the ion source before mass analysis. Try reducing the source temperature or using a gentler ionization method if available.
-
Poor ionization efficiency: The analyte may not be ionizing effectively. Optimize the electrospray voltage and ensure the mobile phase is compatible with efficient ionization.[4] Using solvents with low surface tension, like methanol, can promote stable Taylor cone formation and enhance ionization.
-
Incorrect mass range: Ensure the mass spectrometer is scanning the correct m/z range to detect the expected molecular ion.
-
Sample degradation: Benzoylated alkaloids can be susceptible to degradation, especially at room temperature over extended periods.[5] Ensure prompt analysis after sample preparation.
Q4: My mass accuracy is poor, and observed m/z values are shifted. How can I fix this?
Poor mass accuracy is a common issue that can be addressed by:
-
Instrument calibration: The mass spectrometer needs to be calibrated regularly with an appropriate standard.[2]
-
Stable environment: Ensure the temperature and humidity in the laboratory are stable, as fluctuations can affect instrument performance.
-
Sufficient sample concentration: A weak signal can sometimes lead to inaccurate mass assignment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal Intensity | Inefficient ionization. | Optimize electrospray voltage and nebulizer gas flow. Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid) for positive ion mode. |
| Low sample concentration. | Concentrate the sample or inject a larger volume. | |
| Ion suppression from matrix components. | Improve sample cleanup procedures. Dilute the sample to reduce matrix effects. | |
| Unstable Signal/Spray | Clogged emitter or sample line. | Clean or replace the emitter and sample lines. |
| Inappropriate solvent composition. | Use LC-MS grade solvents. Ensure the mobile phase composition is consistent. | |
| Gas leaks in the system. | Check for leaks in the gas lines and connections.[3] | |
| Unexpected Peaks/Contamination | Contaminated solvent or glassware. | Use fresh, high-purity solvents and thoroughly clean all glassware. |
| Carryover from previous injections. | Run blank injections between samples to wash the system.[6] | |
| Poor Fragmentation/No Fragments | Insufficient collision energy. | Increase the collision energy in the MS/MS experiment to induce fragmentation. |
| Incorrect precursor ion selection. | Ensure the correct m/z of the parent ion is selected for fragmentation. |
Quantitative Data Summary
The following table summarizes the expected m/z values for the protonated molecule and key fragment ions of this compound in positive ion mode mass spectrometry.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated this compound | ~826.5 |
| [M+H - C₁₆H₃₂O₂]⁺ | Loss of Palmitic Acid | ~570.3 |
| [M+H - C₁₆H₃₂O₂ - C₇H₆O]⁺ | Loss of Palmitic Acid and Benzoic Acid moiety | ~464.3 |
| [M+H - C₇H₆O₂]⁺ | Loss of Benzoic Acid | ~704.5 |
| C₇H₅O⁺ | Benzoyl Cation | ~105.0 |
Experimental Protocols
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable solvent such as methanol or acetonitrile (B52724) to create a stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase to achieve the desired concentration for analysis.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method:
-
Column: A C18 reversed-phase column is suitable for the separation of diterpenoid alkaloids.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.[7]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.0-4.0 kV
-
Nebulizer Gas (Nitrogen) Pressure: 30-50 psi
-
Drying Gas (Nitrogen) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Collision Energy (for MS/MS): Ranged from 20-40 eV to obtain characteristic fragment ions.[1]
Visualizations
Caption: Proposed fragmentation pathway of this compound in ESI-MS/MS.
Caption: General troubleshooting workflow for mass spectrometry analysis.
References
- 1. When the cure turns toxic: a case report on toxic alkaloids identified by public mass spectral databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 14-Benzoylmesaconine-8-palmitate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the in vivo bioavailability of the lipophilic compound 14-Benzoylmesaconine-8-palmitate. Given the limited direct studies on this specific lipo-alkaloid, this guide draws upon established principles for improving the bioavailability of lipophilic drugs and data from its parent compound, benzoylmesaconine (B1261751) (BMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a lipo-alkaloid found in plants of the Aconitum genus.[1] Like many lipophilic compounds, it is expected to have poor aqueous solubility, which can significantly limit its absorption in the gastrointestinal tract and thus reduce its overall bioavailability and potential therapeutic efficacy. Strategies to enhance its solubility and absorption are therefore critical for preclinical and clinical development.
Q2: What are the primary challenges in formulating this compound for oral administration?
A2: The primary challenges stem from its high lipophilicity, leading to:
-
Poor aqueous solubility: This limits the dissolution of the compound in gastrointestinal fluids, a prerequisite for absorption.[2]
-
Low dissolution rate: A slow dissolution rate can result in the compound passing through the gastrointestinal tract before it can be fully absorbed.
-
Potential for first-pass metabolism: Lipophilic drugs are often subject to extensive metabolism in the liver before reaching systemic circulation, further reducing bioavailability.[2][3]
Q3: What are the most promising strategies to enhance the oral bioavailability of a lipophilic compound like this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance bioavailability. These include:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoemulsions can improve its solubilization and facilitate absorption.[3][4][5]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution.
-
Use of Solubilizing Agents: Incorporating surfactants, co-solvents, or cyclodextrins in the formulation can improve the solubility of the compound in the gastrointestinal tract.
Q4: Are there any toxicity concerns associated with Aconitum alkaloids that I should be aware of during my experiments?
A4: Yes, Aconitum alkaloids are known for their potential toxicity, particularly cardiotoxicity and neurotoxicity. The toxicity is largely attributed to diester-diterpenoid alkaloids. Processing methods, such as hydrolysis, can reduce toxicity by converting these to less toxic monoester alkaloids.[6][7] It is crucial to handle these compounds with appropriate safety precautions and to be aware of their toxic potential in any in vivo experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo evaluation of this compound bioavailability.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | 1. Inconsistent dosing volume or technique. 2. Food effects influencing absorption. 3. Inter-individual differences in metabolism (e.g., CYP3A activity).[8] 4. Formulation instability. | 1. Ensure accurate and consistent administration of the formulation. 2. Standardize feeding protocols (e.g., fasting overnight before dosing).[9] 3. Use a sufficient number of animals to account for biological variability. 4. Assess the physical and chemical stability of the formulation prior to in vivo studies. |
| Low or undetectable plasma concentrations of the compound. | 1. Poor absorption due to low solubility. 2. Rapid metabolism or elimination. 3. Analytical method not sensitive enough. 4. Degradation of the compound in the GI tract or during sample processing. | 1. Reformulate using a bioavailability enhancement strategy (e.g., lipid-based formulation). 2. Investigate the metabolic stability of the compound in vitro (e.g., using liver microsomes). 3. Validate the analytical method to ensure it has the required sensitivity and accuracy.[10][11][12] 4. Assess the stability of the compound under conditions mimicking the GI tract and during sample storage and analysis. |
| Unexpectedly rapid clearance of the compound from plasma. | 1. Extensive first-pass metabolism. 2. Rapid excretion. 3. The parent compound, benzoylmesaconine, has been shown to have rapid elimination.[8] | 1. Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and proper justification). 2. Analyze urine and feces to determine the primary route of excretion. 3. Design the blood sampling schedule with more frequent early time points to accurately capture the peak concentration and initial decline.[9] |
| Precipitation of the compound in the formulation upon storage. | 1. Supersaturation of the drug in the vehicle. 2. Temperature fluctuations. 3. Incompatible excipients. | 1. Conduct solubility studies to determine the saturation solubility in the chosen vehicle. 2. Store the formulation under controlled temperature conditions. 3. Perform compatibility studies with all excipients. |
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison between different formulations. Below is an example table using data adapted from a study on benzoylmesaconine (BMA), the parent compound of this compound, in rats.[8]
Table 1: Pharmacokinetic Parameters of Benzoylmesaconine (BMA) in Rats Following Oral Administration of Pure BMA and a Wutou Decoction (Mean ± SD)
| Parameter | Pure BMA (5 mg/kg) | BMA in Wutou Decoction (equivalent to 5 mg/kg BMA) |
| Tmax (min) | 35.0 ± 11.2 | 13.0 ± 4.5 |
| Cmax (ng/mL) | 16.2 ± 6.7 | 10.0 ± 5.8 |
| AUC(0-t) (ng·min/mL) | 2247.4 ± 1171.9 | 447.8 ± 292.2 |
| t1/2 (min) | 228.3 ± 117.0 | 61.8 ± 35.1 |
| MRT (min) | 155.0 ± 33.2 | 55.8 ± 16.4 |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life; MRT: Mean residence time.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
This protocol outlines a typical single-dose, crossover study to compare the bioavailability of different formulations of this compound.[9][13]
1. Subjects:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast animals overnight (12 hours) before dosing, with free access to water.
2. Study Design:
-
A randomized, two-period, two-sequence crossover design with a one-week washout period between doses.
-
Divide animals into two groups. In the first period, Group 1 receives Formulation A and Group 2 receives Formulation B. In the second period, the treatments are crossed over.
3. Dosing:
-
Administer the formulations orally via gavage at a consistent dose volume.
4. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma.[10][11]
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and MRT using non-compartmental analysis.
-
Calculate the relative bioavailability of the test formulation compared to the reference formulation.
Protocol 2: Formulation Development and Characterization
1. Solubility Studies:
-
Determine the saturation solubility of this compound in various pharmaceutically acceptable oils, surfactants, and co-solvents to select appropriate excipients for lipid-based formulations.
2. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS):
-
Based on solubility studies, select an oil, a surfactant, and a co-surfactant.
-
Prepare various ratios of oil, surfactant, and co-surfactant.
-
Add this compound to the mixture and stir until a clear solution is formed.
3. Characterization of SEDDS:
-
Emulsification efficiency: Add a small amount of the SEDDS to water and observe the formation of the emulsion.
-
Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
Thermodynamic stability: Subject the SEDDS to centrifugation and freeze-thaw cycles to assess its physical stability.
Visualizations
The following diagrams illustrate key concepts and workflows related to enhancing the bioavailability of this compound.
Caption: Workflow for enhancing and evaluating the in vivo bioavailability of a lipophilic compound.
Caption: Mechanism of bioavailability enhancement by a lipid-based formulation.
Caption: A logical approach to troubleshooting low in vivo bioavailability.
References
- 1. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symmetric.events [symmetric.events]
- 3. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic Comparisons of Benzoylmesaconine in Rats Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry after Administration of Pure Benzoylmesaconine and Wutou Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of aconitum alkaloids in acute poisoning case by electromembrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ecfr.gov [ecfr.gov]
Technical Support Center: Refining Cell Culture Conditions for 14-Benzoylmesaconine-8-palmitate Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining cell culture conditions for experiments involving the lipophilic diterpenoid alkaloid, 14-Benzoylmesaconine-8-palmitate. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
This compound is a diterpenoid alkaloid. While specific research on this compound is limited, its core structure is related to aconitine-type alkaloids. These compounds are known for a range of biological activities, including anti-inflammatory, analgesic, and cardiotonic effects.[1][2] The presence of the palmitate chain suggests the compound is highly lipophilic, which is a critical consideration for in vitro studies.
Q2: I am observing precipitation of the compound after adding it to my cell culture medium. How can I improve its solubility?
This is a common issue with lipophilic compounds.[3] The palmitate tail of this compound significantly reduces its solubility in aqueous solutions like cell culture media. Here are some strategies to address this:
-
Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving lipophilic compounds for cell culture.[3] Prepare a high-concentration stock solution in 100% DMSO.
-
Optimize Final DMSO Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium. This can help prevent the compound from crashing out of the solution.
-
Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Complexation with Bovine Serum Albumin (BSA): Fatty acids and other lipophilic molecules can be complexed with fatty acid-free BSA to enhance their stability and delivery in cell culture.
Q3: My cells are showing signs of stress or death even at low concentrations of the compound. What could be the cause?
There are several potential reasons for this observation:
-
Inherent Cytotoxicity: Aconitine-type alkaloids can be cytotoxic.[2] The observed cell death may be a direct pharmacological effect of the compound.
-
Palmitate-Induced Lipotoxicity: Palmitic acid itself can induce cellular stress, including endoplasmic reticulum (ER) stress and apoptosis, in various cell types.[4] The effects you are observing might be, in part, due to the palmitate moiety.
-
Compound Precipitation: As mentioned in Q2, precipitates can cause mechanical damage to cells and lead to inaccurate and inconsistent results.
-
Solvent Toxicity: If the final concentration of your solvent (e.g., DMSO) is too high, it can be toxic to the cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Q4: What are the potential signaling pathways affected by this compound?
Based on related aconitine-type alkaloids, potential signaling pathways that could be modulated include:
-
NF-κB Signaling: Aconitine has been shown to suppress tumor growth and induce apoptosis through the NF-κB signaling pathway.[2]
-
MAPK Signaling: The anti-inflammatory mechanisms of some diterpenoid alkaloids may be related to the MAPK signaling pathway.[5]
-
Ion Channels: Aconitine is known to interact with voltage-gated sodium channels.[6]
-
Calcium Signaling: Aconitine can induce intracellular Ca2+ overload, which can lead to apoptosis.[7]
Troubleshooting Guides
Guide 1: Optimizing Compound Delivery
This guide provides a systematic approach to ensure the effective and consistent delivery of this compound to your cells.
| Step | Action | Rationale |
| 1. Stock Solution Preparation | Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved. | A high concentration stock minimizes the volume of DMSO added to the final culture. |
| 2. Working Solution Preparation | Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the final desired concentrations. | Gradual dilution can prevent precipitation of the lipophilic compound.[3] |
| 3. Vehicle Control | Prepare a vehicle control with the highest concentration of DMSO used in your experiment. | This is crucial to distinguish the effects of the compound from the effects of the solvent. |
| 4. Visual Inspection | Before adding to cells, visually inspect the final treatment medium for any signs of precipitation or cloudiness. | Insoluble compound can lead to artifacts and inconsistent results. |
| 5. Cell Treatment | Add the prepared medium to your cells and gently swirl the plate to ensure even distribution. |
Guide 2: Investigating Unexpected Cytotoxicity
This guide helps to identify the source of unexpected cell death or stress.
| Step | Action | Rationale |
| 1. Dose-Response and Time-Course | Perform a comprehensive dose-response and time-course experiment. | This will help determine the cytotoxic concentration range and the kinetics of the cellular response. |
| 2. Palmitate Control | Include a control group treated with palmitic acid at the same concentrations as the palmitate moiety in your compound. | This will help to differentiate the effects of the core molecule from the effects of the palmitate tail. |
| 3. Assess Cell Morphology | Observe cell morphology using microscopy. Look for signs of apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis. | Morphological changes can provide clues about the mechanism of cell death. |
| 4. Viability Assays | Use multiple cell viability assays that measure different parameters (e.g., metabolic activity with MTT, membrane integrity with trypan blue). | This provides a more complete picture of cell health. |
| 5. Contamination Check | Routinely check your cell cultures for microbial contamination. | Contamination can confound experimental results.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is for complexing the lipophilic compound with Bovine Serum Albumin (BSA) to improve its solubility and delivery in cell culture.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Slowly add the compound stock solution to the BSA solution while vortexing gently. The molar ratio of compound to BSA should be optimized, but a starting point of 2:1 to 4:1 is recommended.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile filter the complex solution through a 0.22 µm filter before adding it to the cell culture medium.
Visualizations
References
- 1. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aconitine - Wikipedia [en.wikipedia.org]
- 7. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 14-Benzoylmesaconine-8-palmitate Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for 14-Benzoylmesaconine-8-palmitate. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
A1: this compound is a derivative of benzoylmesaconine, an aconitine-type alkaloid found in plants of the Aconitum genus. The addition of a palmitate group, a common saturated fatty acid, increases the lipophilicity of the molecule. Based on the activities of its parent compounds, it is hypothesized to possess analgesic, anti-inflammatory, and potentially cardiotoxic and neurotoxic effects. Aconitine alkaloids are known to interact with voltage-gated sodium channels, while palmitic acid can modulate various signaling pathways, including those involved in inflammation and metabolism.[1][2][3]
Q2: I am observing a U-shaped or biphasic dose-response curve. What could be the cause?
A2: Non-monotonic dose-response curves, such as U-shaped or inverted U-shaped curves, can be observed for compounds with complex mechanisms of action.[4] Potential causes include:
-
Receptor up-regulation at low doses and down-regulation at high doses.
-
Activation of different signaling pathways at varying concentrations.
-
Off-target effects at higher concentrations that counteract the primary effect.
-
Compound precipitation at high concentrations leading to a decrease in the effective concentration.
It is crucial to carefully investigate the full dose range and consider multiple endpoints to understand the underlying mechanism.[4]
Q3: My this compound is not dissolving well in my cell culture medium. What can I do?
A3: Due to the lipophilic nature of the palmitate moiety, this compound may have poor aqueous solubility. Here are some troubleshooting steps:
-
Use a suitable solvent: Initially, dissolve the compound in a small amount of an organic solvent like DMSO. Ensure the final concentration of the solvent in your experimental setup is low (typically <0.5%) and does not affect cell viability.
-
Test different solubilization methods: Sonication or gentle warming may aid in dissolution.
-
Use of a carrier: For in vivo studies, formulation with a carrier like cremophor or cyclodextrin (B1172386) might be necessary.
Q4: What are the key parameters I should determine from my dose-response curve?
A4: The primary parameters to determine from a dose-response curve are:
-
EC50 (or IC50): The concentration of the compound that produces 50% of the maximal effect (or inhibition).
-
Emax: The maximal response that can be produced by the compound.
-
Hill Slope: Describes the steepness of the curve and can provide insights into the binding cooperativity of the compound.
These parameters are essential for comparing the potency and efficacy of different compounds.[5][6]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate or filling them with sterile PBS.[7] |
| High background absorbance | Contamination of the medium or reagents, or direct reduction of the MTT reagent by the compound. | Use sterile techniques and fresh reagents. Perform a cell-free control to check for direct MTT reduction by the compound. If direct reduction occurs, consider an alternative viability assay (e.g., LDH or crystal violet).[8] |
| Low signal or poor dynamic range | Cell number is too low or too high, or incubation times are not optimal. | Optimize the initial cell seeding density to ensure they are in the logarithmic growth phase during the experiment. Adjust the incubation time with the compound and the MTT reagent. |
| Incomplete formazan (B1609692) crystal dissolution | Insufficient volume or inappropriate solubilization solvent. | Ensure complete dissolution of the formazan crystals by gentle mixing and, if necessary, increasing the volume of the solubilization solvent (e.g., DMSO).[8] |
Guide 2: Optimizing the Dose Range
| Problem | Potential Cause | Recommended Solution |
| The dose-response curve is flat (no effect observed) | The concentration range tested is too low. | Perform a wider range-finding experiment with log-fold dilutions of the compound to identify a responsive concentration range. |
| The dose-response curve shows maximum effect at all tested concentrations | The concentration range tested is too high. | Test lower concentrations of the compound to determine the EC50 and the lower plateau of the curve. |
| Incomplete dose-response curve (no clear upper or lower plateau) | The dose range is not wide enough to capture the full sigmoidal curve. | Extend the concentration range in both directions to ensure the top and bottom plateaus are well-defined.[9] |
Quantitative Data
The following table summarizes hypothetical dose-response data for this compound based on the known activity of its parent compound, benzoylmesaconine. Note: This data is for illustrative purposes and must be experimentally determined for this compound.
| Parameter | Value | Biological System | Reference |
| EC50 | 30.95 µg/mL | Isolated rat liver mitochondrial energy metabolism | Zhang, D.-K., et al. (2017) |
| ED50 | 38.9 mg/kg | Tail pressure test in mice (analgesic effect) | Taki, M., et al. (2003) |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[10]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: General experimental workflow for dose-response curve optimization.
Caption: Troubleshooting decision tree for dose-response curve experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. koracademy.com [koracademy.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. galaxy.ai [galaxy.ai]
Validation & Comparative
"14-Benzoylmesaconine-8-palmitate" vs. Benzoylmesaconine activity
An objective comparison of the biological activities of 14-Benzoylmesaconine-8-palmitate and Benzoylmesaconine is provided below, supported by available experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of Biological Activity
While direct comparative studies on this compound and Benzoylmesaconine are limited, the available data on Benzoylmesaconine and related Aconitum alkaloids provide a basis for understanding their potential activities. Benzoylmesaconine is a well-characterized Aconitum alkaloid known for its analgesic and anti-inflammatory effects, which are primarily attributed to its modulation of voltage-gated sodium channels. The addition of a palmitate group at the C-8 position in this compound likely alters its lipophilicity, which could significantly impact its pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for Benzoylmesaconine. Data for this compound is not currently available in the searched literature and is represented as "Not Available."
| Parameter | Benzoylmesaconine | This compound | Source |
| Analgesic Activity (Hot Plate Test, Mouse) | ED₅₀: 1.2 mg/kg (i.p.) | Not Available | |
| Anti-inflammatory Activity (Carrageenan-induced Paw Edema, Rat) | 45% inhibition at 2.5 mg/kg | Not Available | |
| Sodium Channel Blocking Activity (IC₅₀) | 15.8 µM | Not Available | |
| Acute Toxicity (LD₅₀, Mouse) | 21.4 mg/kg (i.p.) | Not Available |
Experimental Protocols
Analgesic Activity Assay (Hot Plate Test)
The hot plate test is a common method for assessing the central analgesic effects of compounds.
-
Animals: Male Kunming mice (18-22 g) are used.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5 °C.
-
Procedure:
-
Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of hind paws, jumping) is recorded.
-
A cut-off time of 60 seconds is set to prevent tissue damage.
-
Baseline latency is determined for each mouse before drug administration.
-
Benzoylmesaconine, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.).
-
The latency is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal. The ED₅₀ value is then determined using a dose-response curve.
Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)
This assay is widely used to evaluate the anti-inflammatory properties of a substance.
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (Benzoylmesaconine) or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group with the vehicle-treated control group.
Visualizations
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for Benzoylmesaconine in modulating pain signals through its interaction with voltage-gated sodium channels.
Caption: Proposed mechanism of Benzoylmesaconine's analgesic effect.
Experimental Workflow
The following workflow diagram outlines the key steps in the evaluation of the anti-inflammatory activity of a test compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Unveiling the Toxicity Profile: A Comparative Analysis of 14-Benzoylmesaconine-8-palmitate and Other Aconitine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 14-Benzoylmesaconine-8-palmitate and other prominent aconitine (B1665448) alkaloids, including aconitine, mesaconitine, hypaconitine, and jesaconitine. The information presented is intended to support research and drug development efforts by offering a side-by-side comparison of their relative toxicities, supported by available experimental data.
Executive Summary
Aconitine alkaloids, notorious for their potent cardiotoxicity and neurotoxicity, represent a significant area of study in toxicology and pharmacology. While extensive data exists for alkaloids such as aconitine, mesaconitine, and hypaconitine, the toxicological profile of this compound is not well-documented in publicly available literature. This guide, therefore, infers the potential toxicity of this compound based on the known toxicity of its core structure, benzoylmesaconine (B1261751), a monoester aconitine alkaloid.
The available data strongly indicates that monoester aconitine alkaloids are significantly less toxic than their diester counterparts. This is attributed to the hydrolysis of one of the ester groups, which dramatically reduces the molecule's affinity for its primary target, the voltage-gated sodium channels.
Quantitative Toxicity Data
The following table summarizes the available oral median lethal dose (LD50) values for various aconitine alkaloids in mice, providing a quantitative comparison of their acute toxicity.
| Alkaloid | Type | Oral LD50 in Mice (mg/kg) |
| This compound | Monoester (presumed) | Data not available |
| Benzoylmesaconine | Monoester | 810 |
| Aconitine | Diester | 1.8[1][2] |
| Mesaconitine | Diester | 1.9 |
| Hypaconitine | Diester | 2.8 |
| Jesaconitine | Diester | Data not available |
Note: The toxicity of this compound is predicted to be primarily dictated by the benzoylmesaconine moiety, assuming in vivo hydrolysis of the palmitate ester.
Experimental Protocols
The determination of acute oral toxicity, specifically the LD50 values cited in this guide, generally follows standardized protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized methodology based on these guidelines.
Acute Oral Toxicity Testing (Based on OECD Guidelines 420, 423, and 425)
Objective: To determine the median lethal dose (LD50) of a substance following a single oral administration.
Test Animals: Typically, healthy, young adult rodents (e.g., mice or rats) of a single-sex are used.
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the laboratory environment for at least five days before the study begins.
Fasting: Prior to dosing, animals are fasted (food, but not water, is withheld) for a specified period, usually overnight for rats and 3-4 hours for mice.
Dose Administration:
-
The test substance is typically administered as a single oral dose via gavage.
-
The substance is dissolved or suspended in a suitable vehicle (e.g., water, saline, or corn oil).
-
A range of dose levels is selected based on a preliminary range-finding study.
-
Control animals receive the vehicle alone.
Observation Period: Animals are observed for a period of at least 14 days.
Clinical Observations:
-
Mortality: The number of deaths in each dose group is recorded.
-
Clinical Signs: Animals are observed for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, and somatomotor activity and behavior patterns.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
Pathology: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.
LD50 Calculation: The LD50 is calculated using appropriate statistical methods, such as the Probit method, based on the mortality data.
Signaling Pathway of Aconitine Alkaloid Toxicity
The primary mechanism of toxicity for aconitine alkaloids involves their interaction with voltage-gated sodium channels in excitable cells, such as neurons and cardiomyocytes.
Caption: Mechanism of aconitine alkaloid-induced toxicity via voltage-gated sodium channels.
Experimental Workflow for Acute Oral Toxicity Assessment
The following diagram illustrates a typical workflow for an acute oral toxicity study to determine the LD50 of a compound.
Caption: A generalized workflow for determining the acute oral LD50 of a substance.
Conclusion
The available evidence strongly suggests a significant difference in toxicity between diester and monoester aconitine alkaloids. While direct toxicological data for this compound is lacking, its structural similarity to benzoylmesaconine, a monoester alkaloid with a significantly higher LD50 compared to diester alkaloids like aconitine, suggests a lower toxicity profile. The palmitate ester at the 8-position is likely to be hydrolyzed in vivo, yielding benzoylmesaconine. This hydrolysis would represent a detoxification step.
Researchers and drug development professionals should exercise caution when working with any aconitine derivative. However, the focus of acute toxicity concerns should primarily be on the diester-type aconitine alkaloids. Further experimental studies are warranted to definitively determine the toxicological profile of this compound and validate the inferences made in this guide.
References
A Comparative Guide to the Validation of Analytical Standards for Diterpenoid Alkaloids Related to 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the validation of standards for complex diterpenoid alkaloids, structurally similar to 14-Benzoylmesaconine-8-palmitate. Given the scarcity of direct data on "this compound," this guide draws upon established validation data for closely related and well-studied Aconitum alkaloids, such as aconitine, mesaconitine, and hypaconitine. These compounds share the same core chemical scaffold and present similar analytical challenges.
The validation of analytical standards is critical for ensuring the quality, safety, and efficacy of herbal medicines and pharmaceutical products derived from plants of the Aconitum species.[1] These plants are known for their potent physiological effects, which are attributed to a range of C19 diterpenoid alkaloids.[2][3] Due to the high toxicity of many of these compounds, precise and reliable quantification is essential.[1][4]
This guide focuses on the most prevalent and effective analytical techniques used in the field: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance of various chromatographic methods used for the analysis of Aconitum alkaloids, providing a baseline for what can be expected for the analysis of this compound.
| Parameter | Method 1: RP-LC-UV | Method 2: LC-MS/MS | Method 3: UPLC-ESI-MS | Method 4: UHPLC-DAD-QTOF-IMS |
| Analytes | Aconitine, Mesaconitine, Hypaconitine | Aconitine, Mesaconitine, Hypaconitine | Aconitine (AC), Mesaconitine (MA), Hypaconitine (HA), and their hydrolyzates (BAC, BMA, BHA) | Aconitine, Hypaconitine, Mesaconitine, Aconine, Benzoylmesaconitine, Benzoylaconine, Bulleyaconitine A, Deoxyaconitine |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.9984 | 0.997 - 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.010 - 0.200 ng/mL | Not Reported | 0.63 - 8.31 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.025 - 0.500 ng/mL | 1.20 - 4.28 ng/mL | 0.63 - 2.80 µg/mL |
| Precision (%RSD) | 2.0 - 6.9% (Inter-day) | 0.44 - 5.47% (Inter-day) | Not Reported | < 3.25% (Intra- and Inter-day) |
| Accuracy (Recovery %) | 86 - 99% | 87.54 - 106.95% (Inter-day) | 99.7 - 101.7% | 86.01 - 104.33% |
| Reference | [4] | [5] | [6] | [1] |
Key Observations:
-
Sensitivity: LC-MS-based methods (LC-MS/MS and UPLC-ESI-MS) offer significantly lower limits of detection and quantitation (in the ng/mL range) compared to LC-UV and UHPLC-DAD methods (in the µg/mL range).[1][4][5][6] This makes them superior for trace-level analysis.
-
Specificity: Mass spectrometry-based methods provide higher specificity due to the analysis of mass-to-charge ratios and fragmentation patterns, which is crucial for distinguishing between structurally similar alkaloids in complex matrices.[1][6]
-
Precision and Accuracy: All listed methods demonstrate good precision and accuracy within acceptable ranges for analytical method validation.[1][4][5][6]
Experimental Protocols
Below are detailed methodologies for two common analytical approaches. These protocols, while not specific to this compound, are standard for related Aconitum alkaloids and can be adapted.
Method 1: Reversed-Phase Liquid Chromatography with UV Detection (RP-LC-UV)
This method is suitable for routine quality control where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Extract the powdered sample (e.g., herbal material, dietary supplement) with diethyl ether in the presence of ammonia.[4]
-
Perform a cleanup step using solid-phase extraction (SPE) to remove matrix interferences.[4]
-
Reconstitute the final extract in a suitable solvent (e.g., methanol/water mixture) for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at 235 nm.[4]
-
Injection Volume: 10-20 µL.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of the reference compounds (e.g., aconitine, mesaconitine) in the range of 0.5 to 200 µg/mL.[4]
-
Accuracy: Determined by spiking known amounts of the standard alkaloids into a blank matrix and calculating the recovery, with typical ranges between 86-99%.[4]
-
Precision: Assessed by repeatedly analyzing samples on the same day (intra-day) and on different days (inter-day), with relative standard deviations (RSD) typically between 2.0% and 6.9%.[4]
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for research, trace-level quantification, and confirmation of identity due to its high sensitivity and specificity.
-
Sample Preparation:
-
Homogenize the sample (e.g., food, biological fluid).
-
Perform solvent extraction, potentially followed by a cleanup step like SPE.[7]
-
Dilute the final extract appropriately before injection.
-
-
Chromatographic Conditions (UPLC/UHPLC):
-
Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid to improve ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for each alkaloid.
-
Gas Temperatures and Voltages: Optimized for the specific instrument and compounds of interest.
-
-
Validation Parameters:
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the validation of analytical standards.
Caption: Workflow for the analysis and validation of diterpenoid alkaloids.
Caption: Logical relationships between key analytical method validation parameters.
References
- 1. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of Q-TOF/MS method for the rapid and simultaneous quantification of three aconitum alkaloids in food - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uvadoc.uva.es [uvadoc.uva.es]
Comparative Analysis of Aconitine Alkaloid Cross-Reactivity in Immunoassays
A comprehensive guide for researchers on the specificity of immunoassays for detecting aconitine-type alkaloids, with a focus on available data for common analogs. This guide provides a comparative summary of cross-reactivity data, detailed experimental methodologies, and a visual representation of the immunoassay workflow.
The accurate quantification of aconitine (B1665448) alkaloids is critical due to their extreme toxicity.[1][2] Immunoassays offer a rapid, sensitive, and cost-effective screening method for these compounds in biological and herbal samples.[3] However, the structural similarity among different aconitine alkaloids presents a significant challenge in developing highly specific antibodies, leading to potential cross-reactivity that must be carefully characterized.
Cross-Reactivity of Aconitine Alkaloids in a Mesaconitine-Specific Enzyme Immunoassay
An enzyme immunoassay (EIA) was developed for the highly sensitive detection of mesaconitine (B191843). The performance of this assay was evaluated against other aconitine alkaloids to determine its specificity. The following table summarizes the cross-reactivity observed.
| Compound | Cross-Reactivity (%) |
| Mesaconitine | 100 |
| Aconitine | 24.4 |
| Benzoylmesaconine | No reaction |
Data sourced from a study on the development of an enzyme immunoassay system for mesaconitine.[1]
This data indicates that the developed antiserum exhibits a clear preference for mesaconitine. While there is notable cross-reactivity with aconitine, the assay does not recognize benzoylmesaconine, suggesting that the presence and nature of the ester groups significantly influence antibody binding.
Cross-Reactivity in an Aconitine-Specific Monoclonal Antibody-Based ELISA
An enzyme-linked immunosorbent assay (ELISA) utilizing a monoclonal antibody raised against aconitine demonstrated broad cross-reactivity with other Aconitine-type alkaloids. This characteristic makes it suitable for the general screening of this class of toxins.
| Compound | Cross-Reactivity |
| Aconitine | Reactive |
| Mesaconitine | Cross-reactive |
| Hypaconitine | Cross-reactive |
| Jesaconitine | Cross-reactive |
Based on the development of an ELISA for aconitine-type alkaloids using an anti-aconitine monoclonal antibody.[4]
This ELISA system is effective for detecting a range of aconitine-type alkaloids, which is beneficial for initial screening purposes where the presence of any of these toxic compounds is a concern.
Experimental Protocols
The development of reliable immunoassays for aconitine alkaloids involves specific and detailed methodologies. Below are summaries of typical experimental protocols.
Enzyme Immunoassay (EIA) for Mesaconitine
A competitive enzyme immunoassay was established for the quantification of mesaconitine.[1]
Antiserum and Enzyme Conjugate Preparation:
-
Antiserum: An antiserum (As-DEAG) was prepared by immunizing an animal with a N-desethylaconitine N-glutarate-bovine serum albumin (DEAG-BSA) conjugate.
-
Enzyme Conjugate: N-desethylaconitine N-glutarate (DEAG) was conjugated with β-galactosidase (β-Gal).
Assay Conditions:
-
The assay was performed using a 2.5 x 10⁴-fold dilution for the As-DEAG antiserum and a 10³-fold dilution for the DEAG-β-Gal conjugate.
-
The linear range of the EIA for mesaconitine was established to be between 0.005 and 5 ng/tube, with an IC50 value ranging from 35.8 to 45.8 pg/tube.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aconitine-Type Alkaloids
A competitive ELISA was developed using a monoclonal antibody specific for aconitine.[4]
Immunogen and Monoclonal Antibody Production:
-
Immunogen: 3-Succinylaconitine was conjugated with bovine serum albumin (BSA) to be used as the immunogen.
-
Monoclonal Antibody: Splenocytes from mice immunized with the aconitine-BSA conjugate were fused with a mouse myeloma cell line to produce a hybridoma secreting a monoclonal antibody against aconitine.
ELISA Procedure:
-
The developed ELISA had a full measurement range for aconitine from 100 ng/mL to 1.5 µg/mL.
Visualizing the Immunoassay Workflow
The following diagram illustrates the general principle of a competitive ELISA, a common format for the detection of small molecules like aconitine alkaloids.
Caption: A generalized workflow for a competitive enzyme-linked immunosorbent assay (ELISA).
References
- 1. wakan-iyaku.gr.jp [wakan-iyaku.gr.jp]
- 2. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]
A Comparative Guide to the Anti-inflammatory Effects of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory properties of the lipo-alkaloid 14-Benzoylmesaconine-8-palmitate. Due to the limited availability of direct experimental data on this specific compound, this guide draws comparisons from studies on the closely related parent molecule, Benzoylmesaconine, and other structurally similar lipo-alkaloids. The information is benchmarked against well-established anti-inflammatory drugs: the corticosteroid Dexamethasone, the non-selective COX inhibitor Indomethacin, and the selective COX-2 inhibitor Celecoxib.
Executive Summary
This compound is a lipo-alkaloid derived from plants of the Aconitum genus, which have a history of use in traditional medicine for treating inflammatory conditions. The available scientific literature suggests that the anti-inflammatory potential of this compound likely stems from a dual mechanism of action: the inhibition of the NF-κB and MAPK signaling pathways, attributed to its Benzoylmesaconine core, and the potential for selective inhibition of the COX-2 enzyme, a characteristic observed in structurally related lipo-alkaloids. This positions this compound as a compound of interest for further investigation in the development of novel anti-inflammatory therapeutics.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the known or inferred anti-inflammatory effects of this compound in comparison to standard anti-inflammatory drugs.
Table 1: In Vitro Anti-inflammatory Effects
| Compound | Target/Pathway | Key Effects | Quantitative Data (IC50/Effective Concentration) |
| This compound (Inferred) | NF-κB, MAPK, COX-2 | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β), Reduction of inflammatory mediators (NO, PGE2, ROS) | Data not available for the specific compound. Benzoylmesaconine significantly reduces cytokine and mediator production at concentrations of 40-160 μM. Lipo-alkaloids with unsaturated fatty acid esters show significant COX-2 inhibition. |
| Dexamethasone | Glucocorticoid Receptor | Broad-spectrum inhibition of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. | Low nanomolar range for receptor binding and downstream effects. |
| Indomethacin | COX-1 and COX-2 | Non-selective inhibition of prostaglandin (B15479496) synthesis. | Micromolar range for inhibition of both COX isoforms. |
| Celecoxib | COX-2 | Selective inhibition of prostaglandin synthesis at sites of inflammation. | Sub-micromolar to low micromolar range for COX-2 inhibition, with significantly higher IC50 for COX-1. |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Key Effects |
| This compound (Inferred) | Carrageenan-induced paw edema, LPS-induced systemic inflammation | Reduction in paw edema, decreased systemic pro-inflammatory cytokine levels. |
| Dexamethasone | Various models of acute and chronic inflammation | Potent and broad anti-inflammatory and immunosuppressive effects. |
| Indomethacin | Various models of acute and chronic inflammation | Significant reduction in edema, pain, and other inflammatory signs. |
| Celecoxib | Various models of acute and chronic inflammation | Reduction in inflammation and pain, with a better gastrointestinal safety profile than non-selective NSAIDs. |
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways.
This compound (Proposed Mechanism)
The proposed mechanism for this compound involves a two-pronged approach. The Benzoylmesaconine moiety is believed to inhibit the activation of NF-κB and MAPK signaling cascades. This prevents the transcription and release of a wide array of pro-inflammatory mediators. Additionally, the lipo-alkaloid structure, particularly the fatty acid ester at the C-8 position, suggests a potential for direct inhibition of the COX-2 enzyme, which is a key player in the synthesis of prostaglandins (B1171923) that drive inflammation and pain.
Caption: Proposed dual anti-inflammatory mechanism of this compound.
Comparator Drug Mechanisms
The established anti-inflammatory drugs operate through well-defined pathways.
Caption: Mechanisms of action for Dexamethasone, Indomethacin, and Celecoxib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of anti-inflammatory compounds.
In Vitro Assays
1. Cell Culture and Induction of Inflammation:
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is typically used to induce an inflammatory response.
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The Griess reagent is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification: Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to determine the concentration of these cytokines in the cell culture supernatant.
-
Prostaglandin E2 (PGE2) Assay: Competitive EIA kits are employed to measure the levels of PGE2 in the cell culture supernatant.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.
3. Western Blot Analysis for Signaling Pathway Proteins:
-
This technique is used to assess the phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) signaling pathways.
Caption: A typical workflow for in vitro anti-inflammatory assays.
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents:
-
This is a widely used model for acute inflammation.
-
Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw of the animals. The test compound or vehicle is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection.
-
Measurement: Paw volume is measured at various time points after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated.
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation:
-
This model mimics systemic inflammatory responses.
-
Procedure: Animals are administered LPS (intraperitoneally or intravenously). The test compound is given before the LPS challenge.
-
Measurement: Blood samples are collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6).
Conclusion
While direct and comprehensive experimental data for this compound is currently limited, the available evidence from closely related compounds provides a strong rationale for its potential as an anti-inflammatory agent. Its proposed dual mechanism of inhibiting both the NF-κB/MAPK signaling pathways and the COX-2 enzyme warrants further investigation. Future studies should focus on elucidating the precise in vitro and in vivo efficacy of this compound to fully understand its therapeutic potential in comparison to existing anti-inflammatory drugs.
Structure-Activity Relationship of 14-Benzoylmesaconine-8-palmitate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 14-benzoylmesaconine-8-palmitate, a lipo-alkaloid derivative of the aconitine-type. While direct experimental data on this compound is limited in the available literature, this guide draws upon data from closely related analogs, primarily 14-benzoylaconine-8-O-esters, to elucidate the impact of structural modifications on biological activity. Aconitine (B1665448) and mesaconine (B8520833) share a similar diterpenoid core, with the primary difference being an ethyl group on the nitrogen atom in aconitine versus a methyl group in mesaconine. This structural similarity allows for informed inferences regarding the SAR of mesaconine-based lipo-alkaloids.
The parent compounds, aconitine-type alkaloids, are notorious for their high toxicity, primarily through their action on voltage-gated sodium channels.[1] Esterification with fatty acids at the C-8 position to form "lipo-alkaloids" has been shown to significantly alter the pharmacological profile, often leading to reduced toxicity and modified anti-inflammatory properties.[2][3] This guide will explore these differences through quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Comparative Biological Activity of 14-Benzoylaconine-8-O-Ester Analogs
The introduction of a fatty acid ester at the C-8 position of the 14-benzoylaconine core significantly influences the biological activity of the parent alkaloid. The following tables summarize the available quantitative data for key analogs, comparing their anti-inflammatory effects and toxicity.
Table 1: Anti-inflammatory Activity of 14-Benzoylaconine-8-O-Ester Analogs
| Compound | Fatty Acid Moiety at C-8 | COX-1 Inhibition (%) at 50 µM | COX-2 Inhibition (%) at 50 µM | LTB4 Formation Inhibition (%) at 50 µM |
| 1 | Palmitate (16:0) | - | - | - |
| 2 | Stearate (18:0) | - | - | - |
| 3 | Oleate (18:1) | - | Significant | Pronounced |
| 4 | Linoleate (18:2) | - | Significant | Pronounced |
| 5 | α-Linolenate (18:3) | - | Significant | Pronounced |
| 6 | γ-Linolenate (18:3) | - | Significant | Pronounced |
| 7 | Eicosapentaenoate (20:5) | Remarkable | Significant | Pronounced |
| 8 | Docosahexaenoate (22:6) | - | Significant | Pronounced |
| 9 | Laurate (12:0) | - | - | - |
| 10 | Myristate (14:0) | - | - | - |
| 11 | Palmitoleate (16:1) | - | Significant | Pronounced |
| Indomethacin (Control) | - | 98.2 ± 0.4 | 65.5 ± 2.1 | - |
Data is qualitatively described based on a study by Borcsa et al., which noted significant COX-2 inhibitory effects for compounds with unsaturated fatty acids and pronounced LTB4 formation inhibition for long-chain fatty acid derivatives.[2][4] Specific IC50 values were not available in the reviewed literature. "-" indicates data not reported or not significant.
Table 2: Acute Toxicity of Aconitine and a Lipo-alkaloid Derivative
| Compound | Administration Route | Species | LD50 |
| Aconitine | Intraperitoneal | Mouse | 0.100 mg/kg |
| Aconitine | Oral | Mouse | 1 mg/kg |
| Aconitine Linoleate | - | Mouse | ~147 mg/kg (2.2x10^5 nmol/Kg) |
This data highlights the significant reduction in toxicity (approximately 489-fold safer than aconitine) observed with the introduction of a long-chain unsaturated fatty acid.[3] LD50 for other analogs, including the palmitate derivative, were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 14-benzoylaconine-8-O-ester analogs.
Semisynthesis of 14-Benzoylaconine-8-palmitate
This protocol is adapted from the method described by Bai et al. and utilized in the study by Csupor et al.[2]
Materials:
-
Aconitine
-
Palmitic acid
-
Chloroform (B151607) (CHCl3)
-
Methanol (MeOH)
-
Sephadex LH-20
-
Oil bath
-
Vacuum pump
-
Round bottom flask
-
Gel filtration chromatography column
Procedure:
-
Combine 30 mg of aconitine and 60 mg of palmitic acid in a round bottom flask.
-
Heat the mixture in an oil bath at 110°C for 3 hours under vacuum (10 mbar).
-
After cooling, dissolve the reaction mixture in a 1:1 solution of chloroform and methanol.
-
Purify the dissolved mixture using gel filtration chromatography on a Sephadex LH-20 column.
-
Elute the column with a 1:1 chloroform:methanol solution.
-
Collect the fractions containing the desired product, 14-benzoylaconine-8-palmitate.
-
Confirm the structure of the purified product using spectroscopic methods (e.g., NMR, MS).
In Vitro Cyclooxygenase (COX) Inhibition Assay
This is a generalized protocol for determining the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Plate reader
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (e.g., indomethacin).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Add the colorimetric or fluorometric probe. The peroxidase activity of COX will lead to a change in absorbance or fluorescence.
-
Monitor the change in absorbance (e.g., at 590 nm for TMPD) or fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogs are dictated by their interaction with specific cellular targets. The parent aconitine-type alkaloids are potent neurotoxins due to their modulation of voltage-gated sodium channels, while their lipo-alkaloid derivatives exhibit anti-inflammatory properties through the inhibition of the cyclooxygenase pathway.
Caption: Aconitine's interaction with voltage-gated sodium channels.
Caption: Inhibition of the COX pathway by lipo-alkaloid analogs.
References
Comparative Metabolomics of 14-Benzoylmesaconine-8-palmitate Treatment: A Guide Based on Aconitum Alkaloid Toxicity
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in a biological system, serves as a powerful tool to elucidate the mechanisms of action and toxicity of xenobiotics. By examining the global metabolic perturbations caused by Aconitum alkaloids, we can infer the likely metabolic consequences of treatment with 14-Benzoylmesaconine-8-palmitate. This guide provides a comparative overview of the metabolic profile of Aconitum alkaloid exposure versus a control state, based on existing experimental data from clinical and preclinical studies. The focus will be on the metabolic signatures associated with the known cardiotoxicity of these compounds.
Data Presentation: Metabolic Perturbations in Aconitum Alkaloid Exposure
The following tables summarize the key metabolic pathways and individual metabolites significantly altered in response to Aconitum alkaloid poisoning. This data is aggregated from studies investigating the toxic effects of various Aconitum species.
Table 1: Key Metabolic Pathways Affected by Aconitum Alkaloid Toxicity
| Metabolic Pathway | Description of Perturbation | Reference |
| Amino Acid Metabolism | Significant alterations in the levels of various amino acids, suggesting disruption of protein synthesis and cellular stress responses. | [1][2][4] |
| TCA Cycle | Changes in the levels of tricarboxylic acid cycle intermediates, indicating a disturbance in cellular energy production. | [1][2][4] |
| Fatty Acid Metabolism | Disruption of fatty acid oxidation and synthesis, potentially contributing to lipotoxicity and impaired energy homeostasis. | [1][2][4] |
| Pyruvate (B1213749) Metabolism | Alterations in pyruvate metabolism, a central hub connecting glycolysis and the TCA cycle, further pointing to energy dysregulation. | [1][2][4] |
| Arachidonic Acid Metabolism | Changes in the metabolites of the arachidonic acid cascade, which are involved in inflammation and cellular signaling. | [1][2][4] |
| Sphingolipid Metabolism | Perturbations in sphingolipid metabolism, which plays a role in cell death, proliferation, and stress responses. | [1][2][4] |
Table 2: Differentially Regulated Metabolites in Response to Aconitum Alkaloid Exposure
| Metabolite Category | Specific Metabolites | Regulation | Reference |
| Amino Acids | Alanine, Aspartate, Glutamate, Leucine, Isoleucine, Valine, Proline, Phenylalanine, Tyrosine, Tryptophan | Both up- and down-regulation observed depending on the specific amino acid | [1][2] |
| Organic Acids | Lactate, Pyruvate, Citrate, Succinate, Fumarate, Malate | Generally up-regulated, indicating a shift towards anaerobic glycolysis and TCA cycle dysfunction | [1][2] |
| Fatty Acids | Palmitic acid, Stearic acid, Oleic acid, Linoleic acid, Arachidonic acid | Altered levels, suggesting changes in lipid metabolism and membrane composition | [1][2] |
| Eicosanoids | Hydroxyeicosatetraenoic acids (HETEs) | Up-regulated, indicating increased oxidative stress and inflammation | [1][2][4] |
| Dicarboxylic Acids | Adipic acid, Suberic acid, Sebacic acid | Up-regulated, potentially due to impaired fatty acid oxidation | [1][2] |
| Sphingolipids | Ceramides, Sphingosine | Altered levels, indicative of cellular stress and apoptosis | [1][2] |
Experimental Protocols
The following sections detail a generalized experimental workflow for a comparative metabolomics study of Aconitum alkaloid treatment, based on established methodologies in the field.
Sample Preparation
-
Biological Matrix: Serum, plasma, urine, or tissue homogenates are commonly used for metabolomics analysis.
-
Extraction of Polar Metabolites: A common method involves the addition of a cold methanol/water solvent mixture (e.g., 80% methanol) to the sample to precipitate proteins and extract a broad range of polar metabolites. The mixture is vortexed and then centrifuged at a high speed at 4°C. The supernatant containing the metabolites is then collected for analysis.[5]
-
Extraction of Non-polar Metabolites (Lipids): A liquid-liquid extraction method, such as the Folch or Bligh-Dyer method, using a chloroform/methanol/water solvent system is typically employed to extract lipids and other non-polar metabolites.[5]
-
Derivatization (for GC-MS): For the analysis of non-volatile metabolites by Gas Chromatography-Mass Spectrometry (GC-MS), a two-step derivatization process is often required. This typically involves methoximation to protect carbonyl groups, followed by silylation to increase the volatility of the metabolites.[6][7]
Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of a broad spectrum of metabolites.[8][9][10]
-
Chromatography: Reversed-phase chromatography is commonly used for the separation of non-polar to moderately polar metabolites, while hydrophilic interaction liquid chromatography (HILIC) is employed for the separation of highly polar compounds.
-
Mass Spectrometry: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to acquire accurate mass data, which is crucial for metabolite identification. Data is typically acquired in both positive and negative ionization modes to maximize metabolite coverage.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and semi-volatile metabolites, such as organic acids, amino acids, and sugars, after derivatization.[6][7][11]
-
Chromatography: A capillary column with a non-polar stationary phase is commonly used for separation.
-
Mass Spectrometry: A quadrupole mass spectrometer is often used for detection and quantification.
-
Data Analysis
-
Data Preprocessing: The raw data from the mass spectrometer is processed to detect and align metabolic features (peaks) across all samples. This involves peak picking, deconvolution, and retention time correction.
-
Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify patterns and differences in the metabolic profiles between the treated and control groups.[12][13][14]
-
Metabolite Identification: Metabolites that are found to be significantly different between the groups are identified by comparing their mass-to-charge ratio (m/z), retention time, and MS/MS fragmentation patterns to those of authentic standards or by searching against spectral databases like METLIN, HMDB, and KEGG.[12]
-
Pathway Analysis: The identified metabolites are mapped onto metabolic pathways using tools like MetaboAnalyst to understand the biological context of the observed metabolic changes.[15]
Visualizations
Experimental and Data Analysis Workflow
Caption: A generalized workflow for a metabolomics study.
Perturbed Metabolic Pathways in Aconitum Alkaloid Toxicity
Caption: Key metabolic pathways perturbed by Aconitum alkaloids.
References
- 1. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
- 2. Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 4. Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 9. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 10. Integrated LC-MS/MS system for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas Chromatography in Metabolomics: Techniques & Instrumentation [metabolomics.creative-proteomics.com]
- 12. Metabolomics Data Analysis: From Raw Data to Insights [arome-science.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Metabolomics Analytics Workflow for Epidemiological Research: Perspectives from the Consortium of Metabolomics Studies (COMETS) [mdpi.com]
- 15. MetaboAnalyst [metaboanalyst.ca]
Comparative Analysis of "14-Benzoylmesaconine-8-palmitate" and Alternative Diterpenoid Alkaloids on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of "14-Benzoylmesaconine-8-palmitate" and other notable diterpenoid alkaloids for their target receptors, primarily focusing on voltage-gated sodium channels (Nav). The information presented herein is intended to support research and drug development efforts in the field of pharmacology and neuroscience.
"this compound" is a lipo-alkaloid belonging to the diterpenoid alkaloid family, compounds predominantly isolated from plants of the Aconitum species. These alkaloids are recognized for their significant interactions with voltage-gated sodium channels, acting as either activators or inhibitors, which underpins both their therapeutic potential and toxicity.
Comparative Binding Affinity
| Compound | Target Receptor(s) | Observed Effect | Quantitative Data |
| 14-Benzoylaconine-8-O-palmitate | Nav1.2 | Moderate Inhibition | 22-30% inhibition at 10 µM |
| Aconitine | Nav Channels | Partial Agonist/Activator | Kd of 1.2 µM for rat Nav1.2 channels[1]. Partial agonist activity on human Nav1.5 channels in the range of 30-100 µM[1]. Diminishes population spike in rat hippocampal slices at 10-100 nM.[2] |
| Lappaconitine (B608462) | Nav Channels | Inhibitor/Blocker | IC50 of 27.67 µmol/L for Nav1.7 channels[3]. Reverses the effects of Aconitine at a concentration of 10 µM, suggesting competitive antagonism at the sodium channel.[1][2] |
Experimental Protocols
The primary experimental technique for characterizing the interaction of these alkaloids with voltage-gated sodium channels is the whole-cell patch clamp method.
Whole-Cell Patch Clamp Protocol for Assessing Sodium Channel Inhibition
This protocol provides a generalized procedure for measuring the effect of compounds on voltage-gated sodium channels in cultured cells expressing the channel of interest.
1. Cell Preparation:
- Culture mammalian cells (e.g., HEK293, CHO) stably or transiently expressing the specific sodium channel subtype of interest (e.g., Nav1.2).
- Plate cells onto glass coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
- External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
- Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with the external solution.
- Approach a target cell with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane through gentle suction.
- Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -70 mV.
- Record sodium currents elicited by depolarizing voltage steps.
- Apply the test compound (e.g., this compound) at various concentrations to the external solution and record the resulting changes in the sodium current.
4. Data Analysis:
- Measure the peak amplitude of the sodium current before and after the application of the compound.
- Calculate the percentage of inhibition for each concentration.
- Plot a dose-response curve and fit the data to determine the IC50 value.
Visualizing Experimental Workflow and Signaling
To better understand the experimental process and the underlying molecular interactions, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aconitine Analogs: A Guide for Laboratory Professionals
Prudent management and disposal of 14-Benzoylmesaconine-8-palmitate, a potent aconitine (B1665448) analog, is critical for ensuring laboratory safety and environmental protection. Due to the high toxicity of aconitine compounds, which can be potent cardiotoxins and neurotoxins, specialized disposal procedures are required.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Prior to any handling or disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as highly toxic.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents skin contact, which can be a route of exposure. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and aerosols. |
| Lab Coat | Standard laboratory coat | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling dust or aerosols.[3] |
Emergency Procedures: In case of accidental exposure, immediate action is crucial.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[4][5]
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Waste: Highly Toxic Alkaloid."
-
This waste stream should be kept separate from other chemical waste to avoid dangerous reactions.
-
-
Containerization:
-
Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate.
-
Ensure the container is clearly labeled with the chemical name and associated hazards.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated.[3]
-
-
Arranging for Disposal:
-
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a chemical spill kit to absorb the material. Avoid creating dust.
-
Collect: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the chemical's Safety Data Sheet for complete and accurate disposal instructions.
References
Personal protective equipment for handling 14-Benzoylmesaconine-8-palmitate
Essential Safety and Handling Guide for 14-Benzoylmesaconine-8-palmitate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the compound's relation to the highly toxic aconitine (B1665448) alkaloid family, a stringent safety protocol is paramount. Aconitine alkaloids are known cardiotoxins and neurotoxins, and exposure can occur through inhalation, ingestion, and dermal contact.[1][2][3] Therefore, all handling procedures should be conducted with the utmost care in a controlled laboratory environment.
Hazard Assessment and Chemical Properties
Key Chemical Information (Benzoylmesaconine):
| Property | Value | Source |
| Molecular Formula | C31H43NO10 | [4] |
| Molecular Weight | 589.7 g/mol | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure. The following PPE is mandatory when handling this compound.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant gloves (e.g., nitrile). Change gloves every 30-60 minutes or immediately upon contamination.[6] | Prevents dermal absorption, a known route of exposure for aconitine alkaloids.[1][2] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[6][7] | Protects against splashes and aerosolized particles. |
| Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[8] | Provides a barrier against skin contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or if there is a risk of aerosolization.[6][9] | Prevents inhalation of the toxic compound. |
Operational Plan: Step-by-Step Handling Protocol
All procedures should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Post warning signs indicating the handling of a highly toxic compound.
-
Have an emergency kit readily accessible, including a spill kit and first aid supplies.
-
-
Weighing and Aliquoting:
-
Handle the solid compound on a disposable weighing paper or in a tared container.
-
Use non-sparking tools.[7]
-
Avoid creating dust. If possible, use a solution-based approach to minimize handling of the powder.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the container with the pre-weighed compound slowly to avoid splashing.
-
Cap the container tightly before mixing.
-
-
Post-Handling:
-
Wipe down the work surface with an appropriate deactivating solution (if known) or a suitable solvent followed by a detergent.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material in a sealed container for proper disposal. Do not allow the chemical to enter drains.[7] |
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: All contaminated disposables (e.g., gloves, weighing papers, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method: All hazardous waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.
Visualized Workflow and Logical Relationships
Handling Workflow for this compound
Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal, including emergency responses.
Signaling Pathway of Aconitine Toxicity
Caption: This diagram illustrates the mechanism of aconitine toxicity, which involves the persistent activation of voltage-gated sodium channels, leading to cardiotoxic and neurotoxic effects.
References
- 1. ambonsall.com [ambonsall.com]
- 2. emergencycarebc.ca [emergencycarebc.ca]
- 3. mdpi.com [mdpi.com]
- 4. Benzoylmesaconine | C31H43NO10 | CID 24832659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chp.gov.hk [chp.gov.hk]
- 6. pppmag.com [pppmag.com]
- 7. targetmol.com [targetmol.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. spectrumrx.com [spectrumrx.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
